Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH
Beschreibung
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Eigenschaften
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H39N3O8/c1-36(2,3)48-35(45)39-19-22(23-12-10-11-17-30(23)39)18-29(32(41)40-31(33(42)43)21-47-37(40,4)5)38-34(44)46-20-28-26-15-8-6-13-24(26)25-14-7-9-16-27(25)28/h6-17,19,28-29,31H,18,20-21H2,1-5H3,(H,38,44)(H,42,43) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOXZEOINKCAMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C(=O)O)C(=O)C(CC2=CN(C3=CC=CC=C32)C(=O)OC(C)(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H39N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
653.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH: A Key Building Block in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH is a specialized dipeptide derivative crucial for advancing solid-phase peptide synthesis (SPPS), particularly for long and aggregation-prone sequences.[1] This guide provides a comprehensive overview of its chemical properties, mechanism of action, and practical application in peptide synthesis. By incorporating a pseudoproline (Ψ-Pro) moiety, this building block effectively disrupts secondary structure formation during synthesis, leading to higher purity and yield of the final peptide product.[1][2] Its application is particularly relevant in the synthesis of therapeutically important peptides, such as amyloid beta and GLP-1 analogs, which are notoriously difficult to produce via standard methods.
Chemical Identity and Properties
This compound is a dipeptide composed of a tryptophan (Trp) and a modified serine (Ser) residue. The key structural features include:
-
Fmoc (Fluorenylmethyloxycarbonyl): A base-labile protecting group on the N-terminus, enabling stepwise elongation in Fmoc-based SPPS.
-
Trp(Boc): The tryptophan indole (B1671886) side-chain is protected by a tert-butyloxycarbonyl (Boc) group to prevent side reactions during synthesis.
-
Ser(Psi(Me,Me)pro): The serine residue is cyclized with acetone (B3395972) to form a 2,2-dimethyloxazolidine (B1633789) ring. This structure, known as a pseudoproline, mimics the conformational properties of proline.[1][3]
-
-OH: A free carboxylic acid at the C-terminus for coupling to the resin or the subsequent amino acid in the peptide chain.
Quantitative Data
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Reference(s) |
| CAS Number | 908601-15-0 | [4][5][6] |
| Molecular Formula | C₃₇H₃₉N₃O₈ | [4][5] |
| Molecular Weight | 653.72 g/mol | [4][6] |
| Appearance | White to off-white powder | [4] |
| Storage Temperature | 2-8°C or ≤ -10°C | [4][7] |
Mechanism of Action in Peptide Synthesis
During SPPS, growing peptide chains can fold into secondary structures, such as β-sheets, leading to intermolecular aggregation. This aggregation can hinder the accessibility of the N-terminus, resulting in incomplete coupling and deprotection steps, and ultimately, low peptide purity and yield.
The incorporation of a pseudoproline dipeptide like this compound mitigates this issue by inducing a "kink" in the peptide backbone, similar to a natural proline residue.[1][2] This conformational disruption breaks the hydrogen bonding patterns required for β-sheet formation, thereby preventing aggregation and improving the solvation of the peptide chain.[1] The pseudoproline moiety is stable throughout the synthesis but is readily cleaved under standard trifluoroacetic acid (TFA) conditions during the final deprotection step, regenerating the native serine residue.[1]
Experimental Protocols
The following protocols provide a general guideline for the use of this compound in Fmoc-based solid-phase peptide synthesis. Optimization may be required based on the specific peptide sequence and synthesis scale.
General Workflow for SPPS using Pseudoproline Dipeptides
Coupling Protocol
This compound is incorporated as a dipeptide unit. This avoids the sterically hindered coupling to the oxazolidine (B1195125) nitrogen.[1]
-
Resin Preparation: Swell the resin (e.g., Rink Amide, Wang) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group of the growing peptide chain. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (4 equivalents relative to resin loading) and a coupling agent such as HBTU (3.9 equivalents) or HATU (3.9 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the amino acid solution and mix for 1-2 minutes to pre-activate.
-
Add the activated solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature. The coupling time may be extended for difficult sequences.
-
-
Washing: Wash the resin with DMF (3 times) to remove excess reagents.
-
Confirmation (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
Cleavage and Deprotection Protocol
The final step involves cleaving the peptide from the resin and removing all side-chain protecting groups, including the Boc group on tryptophan and the pseudoproline ring, which reverts to serine.
-
Resin Preparation: Wash the final peptide-resin with dichloromethane (B109758) (DCM) and dry it under a stream of nitrogen.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common cocktail for peptides containing tryptophan is Reagent K : TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5.[8] A simpler alternative for many sequences is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[9]
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approximately 5-10 mL per 0.5 g of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
-
Precipitation:
-
Add the TFA solution to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Cool the mixture on ice for at least 30 minutes.
-
-
Collection and Drying:
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
Applications in Drug Development
The ability to synthesize "difficult" peptides is critical for the development of new therapeutics. This compound has been instrumental in the synthesis of several biologically active peptides:
-
Amyloid Beta (Aβ) Peptides: These peptides are associated with Alzheimer's disease and are highly prone to aggregation, making their synthesis extremely challenging. The use of pseudoproline dipeptides has enabled the successful synthesis of Aβ(1-42) with improved yield and purity.[3][4]
-
Glucagon-Like Peptide-1 (GLP-1) Analogs: GLP-1 agonists are an important class of drugs for treating type 2 diabetes. The synthesis of these long peptides can be hampered by aggregation, a problem that can be overcome by the strategic incorporation of pseudoproline dipeptides.[10][11]
-
Human Islet Amyloid Polypeptide (hIAPP): This highly amyloidogenic peptide is notoriously difficult to synthesize using standard SPPS. The incorporation of pseudoproline dipeptides has been shown to be a successful strategy for its production.[1]
Conclusion
This compound is a powerful tool in the peptide chemist's arsenal. By temporarily introducing a proline-like kink in the peptide backbone, it effectively disrupts aggregation during SPPS, enabling the synthesis of complex and therapeutically relevant peptides that would otherwise be inaccessible. Its straightforward integration into standard Fmoc-SPPS protocols and its commercial availability make it an invaluable building block for both academic research and industrial drug development.
References
- 1. chempep.com [chempep.com]
- 2. peptide.com [peptide.com]
- 3. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02929F [pubs.rsc.org]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. Peptide Synthesis [en.bio-protocol.org]
- 7. d-nb.info [d-nb.info]
- 8. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of glucagon-like peptide - Eureka | Patsnap [eureka.patsnap.com]
- 11. WO2021070202A1 - A method for preparing glp-1 analogue by solid-phase peptide synthesis - Google Patents [patents.google.com]
In-Depth Technical Guide: Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH is a highly specialized dipeptide derivative crucial for the advancement of solid-phase peptide synthesis (SPPS), particularly in the production of complex and aggregation-prone peptides. This guide provides a comprehensive overview of its structure, properties, and application, with a focus on its role in overcoming synthetic challenges and its relevance in the development of therapeutic peptides.
This pseudoproline dipeptide is engineered to temporarily introduce a "kink" in the growing peptide backbone, disrupting the interchain hydrogen bonding that leads to β-sheet formation and subsequent aggregation.[1] The oxazolidine (B1195125) ring system, formed from the serine residue, mimics the structure of proline, enhancing the solubility and reactivity of the peptide chain during synthesis.[1] The Fmoc (9-fluorenylmethoxycarbonyl) group provides a base-labile N-terminal protection, while the Boc (tert-butyloxycarbonyl) group offers acid-labile protection for the tryptophan indole (B1671886) side chain, ensuring orthogonal protection strategies essential for modern peptide chemistry.
The incorporation of this dipeptide is particularly advantageous for sequences containing the Trp-Ser motif, which are found in numerous bioactive peptides. Its use facilitates higher purity and yield in the synthesis of peptides for research in oncology, immunology, and neuroscience.[1]
Physicochemical Properties and Specifications
The quantitative data for this compound is summarized below. This information is compiled from various chemical suppliers.
| Property | Value | Reference |
| Molecular Formula | C₃₇H₃₉N₃O₈ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 653.72 g/mol | --INVALID-LINK-- |
| CAS Number | 908601-15-0 | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | White to off-white powder | --INVALID-LINK--, --INVALID-LINK-- |
| Purity (HPLC) | ≥97.0% | --INVALID-LINK-- |
| Storage Conditions | 2-8°C or ≤ -10°C | --INVALID-LINK--, --INVALID-LINK-- |
Experimental Protocols
Generalized Synthesis of this compound
This protocol is a conceptual outline based on patent literature for pseudoproline dipeptide synthesis.
-
Activation of Fmoc-Trp(Boc)-OH: The carboxylic acid of Fmoc-Trp(Boc)-OH is activated using a suitable coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or (3-(Dimethylamino)propyl)ethylcarbodiimide hydrochloride (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS) in an appropriate aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)).
-
Coupling to Serine Methyl Ester: The activated Fmoc-Trp(Boc)-OH is then reacted with L-Serine methyl ester hydrochloride in the presence of a base (e.g., Diisopropylethylamine (DIPEA)) to form the dipeptide ester, Fmoc-Trp(Boc)-Ser-OMe.
-
Cyclization to form the Pseudoproline: The resulting dipeptide ester is dissolved in a solvent such as acetone (B3395972) or 2,2-dimethoxypropane, and an acid catalyst (e.g., p-toluenesulfonic acid) is added. The mixture is heated to reflux to drive the formation of the oxazolidine ring, yielding Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OMe.
-
Saponification: The methyl ester is hydrolyzed using a mild base, such as lithium hydroxide (B78521) (LiOH) in a mixture of tetrahydrofuran (B95107) (THF) and water, to yield the final product, this compound.
-
Purification: The final compound is purified by column chromatography on silica (B1680970) gel.
Generalized Protocol for Incorporation into Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the use of this compound in a standard Fmoc-SPPS workflow.
-
Resin Preparation: A suitable solid support (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) is swelled in DMF.
-
Fmoc Deprotection: The Fmoc group on the resin-bound amino acid is removed by treating the resin with a 20% solution of piperidine (B6355638) in DMF.
-
Washing: The resin is thoroughly washed with DMF to remove the piperidine and dibenzofulvene-piperidine adduct.
-
Dipeptide Coupling: this compound (typically 2-4 equivalents) is pre-activated with a coupling reagent such as HBTU, HATU, or HCTU in the presence of a base like DIPEA in DMF. The activated dipeptide solution is then added to the deprotected resin. The coupling reaction is allowed to proceed for 1-2 hours.
-
Washing: The resin is washed with DMF to remove excess reagents.
-
Continuation of Synthesis: The peptide chain is further elongated by repeating the deprotection, washing, and coupling steps with the subsequent Fmoc-protected amino acids.
-
Final Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (including the Boc group on Trp and the oxazolidine ring of the pseudoproline) are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers such as water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT). This step regenerates the native Serine residue.
-
Purification: The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Experimental Workflow
Caption: Generalized workflow for incorporating the pseudoproline dipeptide in Fmoc-SPPS.
Potential Application in Signaling Pathways
Peptides containing the Trp-Ser motif, which can be synthesized using this compound, have been investigated for their potential to modulate inflammatory signaling pathways. For example, certain Trp-Ser containing peptides may inhibit the pro-inflammatory cascade initiated by Tumor Necrosis Factor-alpha (TNFα).
Caption: Example of a signaling pathway potentially modulated by a Trp-Ser containing peptide.
Conclusion
This compound is a powerful tool in modern peptide chemistry. Its pseudoproline structure effectively mitigates aggregation during SPPS, enabling the efficient synthesis of challenging peptide sequences. This technical guide provides a foundational understanding of its properties, generalized synthetic protocols, and its application in SPPS. The ability to produce high-purity peptides containing the Trp-Ser motif opens avenues for the development of novel therapeutics targeting a range of signaling pathways involved in human disease. Further research into peptides synthesized using this dipeptide is warranted to fully explore their therapeutic potential.
References
The Strategic Advantage of Pseudoproline Dipeptides in Solid-Phase Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex, lengthy, or aggregation-prone peptides via Solid-Phase Peptide Synthesis (SPPS) presents a significant challenge in drug discovery and proteomics research. Inter-chain aggregation, driven by the formation of secondary structures like β-sheets, can lead to incomplete reactions, low yields, and difficult purifications. Pseudoproline dipeptides have emerged as a powerful tool to mitigate these issues, enhancing the efficiency and success rate of SPPS. This technical guide provides an in-depth overview of the benefits of utilizing pseudoproline dipeptides, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
The Core Problem: Peptide Aggregation in SPPS
During SPPS, the growing peptide chain, anchored to a solid support, can fold and aggregate. This phenomenon is particularly prevalent in sequences containing hydrophobic residues or those with a high propensity for forming β-sheets. Such aggregation physically obstructs reactive sites, leading to:
-
Poor Coupling Efficiency: Incomplete acylation of the N-terminal amino group results in deletion sequences.
-
Reduced Deprotection Yields: The Fmoc protecting group may not be completely removed, truncating the peptide chain.
-
Low Overall Yield and Purity: The final product is a heterogeneous mixture of the target peptide and various impurities, complicating purification and reducing the final yield.
The Pseudoproline Solution: Mechanism of Action
Pseudoproline dipeptides are derivatives of serine (Ser), threonine (Thr), or cysteine (Cys) where the side-chain hydroxyl or thiol group is cyclized with the backbone amide nitrogen, forming an oxazolidine (B1195125) or thiazolidine (B150603) ring, respectively.[1] This temporary modification, which is reversed during the final cleavage from the resin, introduces a "kink" in the peptide backbone, similar to that of a proline residue.[1][2][3]
This conformational disruption is the key to their effectiveness. By forcing a cis-amide bond conformation, pseudoproline dipeptides interrupt the inter-chain hydrogen bonding that is essential for the formation of β-sheets.[1] This disruption prevents the peptide chains from aggregating, keeping them well-solvated and accessible for subsequent coupling and deprotection steps.[1]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: "Logical Flow: Standard SPPS vs. SPPS with Pseudoproline Dipeptides."
Quantitative Benefits: A Data-Driven Perspective
The incorporation of pseudoproline dipeptides has been shown to dramatically improve the outcomes of challenging peptide syntheses. For highly aggregated sequences, yield increases of up to 10-fold have been reported.[1][4][5]
Case Study: Synthesis of Human Islet Amyloid Polypeptide (hIAPP)
Human Islet Amyloid Polypeptide (hIAPP or Amylin) is a 37-residue peptide notorious for its high tendency to aggregate, making its synthesis by standard Fmoc-SPPS nearly impossible.[1][6] However, the strategic incorporation of pseudoproline dipeptides renders the synthesis feasible and efficient.
| Synthesis Strategy | Crude Product Purity (%) | Overall Yield (%) | Reference |
| Standard Fmoc-SPPS | Very Low (traces of desired product) | < 1% | [6][7] |
| SPPS with Pseudoproline Dipeptides | High (sufficient for disulfide bond formation) | Significantly Increased | [1][7] |
Case Study: Synthesis of a Liraglutide Analogue
A study on the synthesis of the API Liraglutide demonstrated a progressive improvement in crude peptide purity with the sequential introduction of pseudoproline dipeptides.
| Number of Pseudoproline Dipeptides | Key Observations from HPLC | Crude Purity |
| 0 | Unsatisfactory purity | Low |
| 1 | Improved quality, but impurities close to the main peak | Moderate |
| 2 | Further reduction in impurities | Good |
| 3 | High purity with negligible difficult-to-remove impurities | High |
Data adapted from HPLC traces in a study on Liraglutide synthesis.[8]
Experimental Protocols
The introduction of pseudoproline dipeptides into an SPPS protocol is straightforward and compatible with standard automated peptide synthesizers.[1]
General Protocol for Incorporation of a Pseudoproline Dipeptide
This protocol assumes a standard Fmoc/tBu-based solid-phase synthesis strategy.
1. Resin Swelling:
- Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) for 30-60 minutes.
2. Fmoc Deprotection:
- Treat the resin-bound peptide with a 20% solution of piperidine (B6355638) in DMF to remove the N-terminal Fmoc group. This is typically a two-step process (e.g., 1 minute followed by 7 minutes).
- Wash the resin thoroughly with DMF.
3. Pseudoproline Dipeptide Coupling:
- Activation: In a separate vessel, dissolve the Fmoc-protected pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH), an activating agent (e.g., HBTU, HATU, or DIC/OxymaPure), and a base (e.g., N,N-diisopropylethylamine - DIEA) in DMF. Pre-activate for a few minutes.
- Coupling: Add the activated pseudoproline dipeptide solution to the resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature. For difficult couplings, microwave-assisted synthesis can be employed to accelerate the reaction.[1]
- Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
4. Monitoring and Subsequent Cycles:
- Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.
- Proceed with the standard deprotection and coupling cycles for the remaining amino acids in the sequence.
5. Cleavage and Deprotection:
- After the full peptide sequence is assembled, treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) along with scavengers (e.g., water, triisopropylsilane (B1312306) - TIS). This step simultaneously cleaves the peptide from the resin, removes side-chain protecting groups, and converts the pseudoproline residue back to its native amino acid (Ser, Thr, or Cys).[2]
- Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
dot graph G { node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: "Experimental Workflow for SPPS Incorporating Pseudoproline Dipeptides."
Guidelines for Optimal Use
To maximize the benefits of pseudoproline dipeptides, consider the following empirical guidelines:[2][4][5]
-
Spacing: For long peptides, space pseudoproline dipeptides approximately 5-6 residues apart.
-
Proximity to Proline: Maintain a minimum of 2 residues between a pseudoproline and another pseudoproline or a native proline residue.
-
Hydrophobic Regions: It is often advantageous to place a pseudoproline dipeptide immediately before a hydrophobic stretch of amino acids.[2][5]
-
Resin Choice: For particularly challenging sequences, pairing pseudoproline dipeptides with low-aggregation or PEG-based resins can yield superior results.[1]
Visualization of the "Kink"
The structural impact of a pseudoproline dipeptide is significant. The oxazolidine/thiazolidine ring system restricts the conformational freedom of the peptide backbone, inducing a bend that disrupts the linear arrangement required for β-sheet formation.
(Note: The above DOT script is a conceptual representation. A chemical drawing software would be required to generate an accurate structural image.)
Conclusion and Future Outlook
Pseudoproline dipeptides are an indispensable tool in modern solid-phase peptide synthesis. Their ability to reversibly introduce a conformational "kink" in the peptide backbone effectively disrupts aggregation, leading to significant improvements in yield, purity, and solubility for a wide range of "difficult" peptides. The ease of their incorporation into standard SPPS protocols makes them accessible to researchers across academia and industry. As the demand for synthetic peptides in therapeutics, diagnostics, and materials science continues to grow, the strategic application of pseudoproline dipeptides will be crucial for the successful and efficient production of these vital molecules. Future developments may focus on expanding the repertoire of pseudoproline-like structures and further optimizing their placement within peptide sequences for even greater control over aggregation and folding.
References
- 1. chempep.com [chempep.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Navigating the Labyrinth of Peptide Aggregation in Solid-Phase Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Solid-phase peptide synthesis (SPPS) has revolutionized the production of peptides for therapeutic and research applications. However, the intrinsic propensity of elongating peptide chains to aggregate on the solid support remains a significant hurdle, often leading to incomplete reactions, low yields, and challenging purifications. This in-depth guide provides a technical overview of the causes, detection, and mitigation of aggregation in SPPS, equipping researchers with the knowledge to navigate this complex phenomenon.
The Genesis of Aggregation: A Molecular Challenge
During SPPS, peptide chains are elongated in a stepwise manner while anchored to a solid resin support. Aggregation occurs when these growing peptide chains interact with each other, primarily through the formation of intermolecular hydrogen bonds, leading to the formation of stable secondary structures like β-sheets. This self-association can physically block reactive sites, hindering both the removal of the N-terminal protecting group (deprotection) and the subsequent coupling of the next amino acid.
The primary drivers of aggregation are sequence-dependent, with hydrophobic residues and those prone to hydrogen bonding being key contributors. "Difficult sequences," such as the well-studied Acyl Carrier Protein (65-74) fragment (H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-NH₂), are notorious for their tendency to aggregate.
Predicting and Detecting Aggregation: Early Warning Systems
Identifying aggregation-prone sequences before synthesis is crucial for proactive mitigation. Computational tools can predict regions with a high propensity for β-sheet formation. During synthesis, several experimental techniques can be employed to monitor for aggregation.
Experimental Protocols for Aggregation Monitoring
1. The Kaiser Test (Qualitative)
The Kaiser test is a rapid colorimetric assay to detect free primary amines. A negative result (yellow beads) after a coupling step indicates a complete reaction, while a positive result (blue beads) suggests incomplete coupling, which can be a sign of aggregation.
-
Protocol:
-
Transfer a small sample of resin beads (1-2 mg) to a small glass test tube.
-
Wash the beads with ethanol.
-
Add 2-3 drops each of the following solutions:
-
Solution A: 0.01 M KCN in pyridine.
-
Solution B: 1 g ninhydrin (B49086) in 20 mL n-butanol.
-
Solution C: 20 g phenol (B47542) in 10 mL n-butanol.
-
-
Heat the tube at 115-120°C for 5 minutes.
-
Observe the color of the beads. Blue beads indicate the presence of free primary amines.[1][2]
-
2. TFA Cleavage and HPLC Analysis (Quantitative)
A small portion of the peptide-resin can be cleaved and the resulting peptide analyzed by High-Performance Liquid Chromatography (HPLC) to assess purity and identify deletion or truncated sequences caused by incomplete reactions.
-
Protocol for Microcleavage:
-
Transfer approximately 1-2 mg of the dried peptide-resin to a microcentrifuge tube.
-
Add a cleavage cocktail (e.g., 300 µL of Trifluoroacetic acid (TFA)/Water/Triisopropylsilane 95:2.5:2.5).
-
Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.
-
Precipitate the cleaved peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) for HPLC analysis.[1]
-
-
Protocol for Analytical HPLC:
-
Use a reverse-phase C18 column.
-
Employ a gradient elution system, typically with Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile).
-
Monitor the elution profile at a wavelength of 220 nm.
-
Integrate the peak areas to determine the relative purity of the target peptide and the presence of impurities.[1][3]
-
Strategies for Mitigating Aggregation
A multi-faceted approach, often combining chemical and physical strategies, is most effective in overcoming aggregation.
Chemical Strategies: Disrupting Inter-chain Interactions
1. Pseudoproline Dipeptides:
These are derivatives of Serine or Threonine that are incorporated as dipeptides. The resulting oxazolidine (B1195125) ring introduces a "kink" in the peptide backbone, disrupting the formation of regular secondary structures.[4][5] The native Ser or Thr residue is regenerated during the final TFA cleavage.[5]
-
Protocol for Pseudoproline Dipeptide Coupling:
-
Dissolve the Fmoc-protected pseudoproline dipeptide (5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, HATU; 5 equivalents) in a minimal volume of DMF or NMP.
-
Add N,N-Diisopropylethylamine (DIPEA) (10 equivalents) and mix.
-
Immediately add the activated solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the completion of the coupling using a TNBS test (the Kaiser test will give a false negative).[6]
-
2. Backbone Protection (Hmb/Dmb):
Groups like 2-hydroxy-4-methoxybenzyl (Hmb) can be attached to the backbone amide nitrogen, physically preventing hydrogen bond formation.
3. Chaotropic Salts:
Adding salts like LiCl or NaClO₄ to the washing steps can help to disrupt existing secondary structures.[6]
Physical Strategies: Altering the Synthesis Environment
1. Elevated Temperature:
Increasing the reaction temperature can provide enough energy to disrupt the hydrogen bonds responsible for aggregation, thereby improving coupling and deprotection efficiency.[7] Both conventional heating and microwave-assisted synthesis can be employed. Studies have shown that for difficult sequences, microwave heating at 86°C can yield excellent purities.[1][7] However, it's important to note that high temperatures can increase the risk of racemization for sensitive amino acids like His and Cys.[1][7]
2. Solvent Choice:
Using more polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or adding chaotropic co-solvents like dimethyl sulfoxide (B87167) (DMSO) can improve the solvation of the peptide chains and reduce aggregation.
Quantitative Impact of Mitigation Strategies
The effectiveness of various strategies can be quantified by comparing the crude purity of "difficult" peptides synthesized under different conditions.
| Peptide | Synthesis Condition | Coupling Reagent | Crude Purity/Yield | Reference |
| Difficult 11-mer | Conventional, Ambient Temperature | HCTU | "Very poor results" | [2] |
| Difficult 11-mer | Conventional, Ambient Temperature with Pseudoproline | HCTU | "Excellent yield" | [2] |
| Difficult 11-mer | Microwave-assisted | HCTU | Improved purity over conventional | [2] |
| Difficult 11-mer | Microwave-assisted with Pseudoproline | HCTU | Best result, des-Arg impurity <5% | [2] |
| ACP (65-74) | Not Specified | TBTU | 69% | [8] |
| ACP (65-74) | Not Specified | DMTMM | 84% | [8] |
| ACP (65-74) | Not Specified | TCTU | 87% | [6][9] |
| ACP (65-74) | Ynamide Coupling Reagent | Ynamide | 90% | [10] |
| 18-mer Peptide | Conduction Heating (90°C) | Not Specified | 52.0% | [11] |
| 18-mer Peptide | Microwave Heating (90°C) | Not Specified | 51.7% | [11] |
| 19-mer Peptide | Conduction Heating (90°C) | Not Specified | 49.0% | [11] |
| 19-mer Peptide | Microwave Heating (90°C) | Not Specified | 57.3% | [11] |
| 20-mer Peptide | Conduction Heating (90°C) | Not Specified | 62.8% | [11] |
| 20-mer Peptide | Microwave Heating (90°C) | Not specified | 57.1% | [11] |
| 39-mer Peptide | Conduction Heating (90°C) | Not Specified | 37.0% | [11] |
| 39-mer Peptide | Microwave Heating (90°C) | Not specified | 30.5% | [11] |
Visualizing the Process: Workflows and Mechanisms
To better understand the logical flow of managing peptide aggregation, the following diagrams illustrate key processes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. Comparison of aggregation enhancement and inhibition as strategies for reducing the cytotoxicity of the aortic amyloid polypeptide medin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. Pseudoproline - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Solid-phase synthesis of difficult peptide sequences at elevated temperatures: a critical comparison of microwave and conventional heating technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. researchgate.net [researchgate.net]
- 10. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. csbio.com [csbio.com]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difficult-to-synthesize peptide sequences, particularly those prone to aggregation, present a significant challenge in peptide chemistry. The formation of secondary structures, such as β-sheets, during solid-phase peptide synthesis (SPPS) can lead to incomplete reactions, low yields, and purification difficulties.[1][2] Pseudoproline dipeptides are powerful tools to mitigate these issues by temporarily introducing a "kink" in the peptide backbone, disrupting aggregation and improving solvation of the growing peptide chain.[1][2]
This document provides a detailed protocol for the incorporation of the pseudoproline dipeptide, Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH, into a peptide sequence using Fmoc-based solid-phase peptide synthesis. The oxazolidine (B1195125) ring of the pseudoproline is stable to the basic conditions used for Fmoc removal but is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage from the resin, regenerating the native Ser residue.[3][4] The use of a Boc protecting group on the tryptophan indole (B1671886) nitrogen is recommended to prevent side reactions.[3][5]
Principle of Synthesis
Fmoc-SPPS is a cyclical process performed on a solid support (resin). The synthesis begins at the C-terminus and proceeds to the N-terminus. Each cycle involves two main steps:
-
Fmoc Deprotection: The temporary Nα-9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed with a mild base, typically a solution of piperidine (B6355638) in dimethylformamide (DMF), to expose a free amine.
-
Coupling: The carboxylic acid of the incoming Fmoc-protected amino acid (or in this case, the pseudoproline dipeptide) is activated and reacts with the free amine on the resin-bound peptide to form a new peptide bond.
This cycle is repeated for each amino acid in the sequence. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously with a strong acid cocktail.
Experimental Protocols
This protocol describes the manual synthesis of a peptide incorporating the this compound dipeptide on a 0.1 mmol scale.
Materials and Reagents
| Reagent | Supplier | Grade |
| Rink Amide Resin (or other suitable resin) | Various | Peptide Synthesis Grade |
| Dimethylformamide (DMF) | Various | Peptide Synthesis Grade (Amine-free) |
| Dichloromethane (DCM) | Various | ACS Grade |
| Piperidine | Various | ACS Grade |
| This compound | e.g., Novabiochem | Peptide Synthesis Grade |
| Other Fmoc-protected amino acids | Various | Peptide Synthesis Grade |
| HBTU | Various | Peptide Synthesis Grade |
| N,N-Diisopropylethylamine (DIEA) | Various | Peptide Synthesis Grade |
| Trifluoroacetic acid (TFA) | Various | Reagent Grade |
| Triisopropylsilane (TIS) | Various | Reagent Grade |
| Water | In-house | Deionized |
| Diethyl ether | Various | ACS Grade |
Equipment
-
Peptide synthesis vessel
-
Shaker or rocker
-
Syringe with filter
-
Scintillation vials
-
Analytical balance
-
Lyophilizer
-
HPLC system for purification and analysis
Resin Preparation and Swelling
-
Weigh the appropriate amount of resin for a 0.1 mmol synthesis into the peptide synthesis vessel.
-
Add DMF (5-10 mL per gram of resin) to the vessel.
-
Swell the resin by shaking at room temperature for at least 30 minutes.
-
Drain the DMF from the vessel.
Solid-Phase Peptide Synthesis Cycle
The following steps are repeated for each amino acid to be coupled after the initial amino acid has been loaded onto the resin.
1. Fmoc Deprotection
-
Add a 20% piperidine in DMF solution (v/v) to the resin.
-
Shake for 3 minutes and drain the solution.
-
Add a fresh 20% piperidine in DMF solution.
-
Shake for an additional 10-15 minutes to ensure complete Fmoc removal.
-
Drain the solution and wash the resin thoroughly with DMF (5 times).
2. Coupling of Standard Fmoc-Amino Acids
-
In a separate vial, dissolve the Fmoc-amino acid (4 equivalents relative to resin loading) and HBTU (3.9 equivalents) in DMF.
-
Add DIEA (8 equivalents) to the vial and allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 times).
-
(Optional) Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling. If the test is positive, a recoupling step may be necessary.
3. Incorporation of this compound
-
Follow the same procedure as for standard amino acid coupling (Step 2), substituting the Fmoc-amino acid with this compound.
-
Due to the bulky nature of the dipeptide, extending the coupling time to 2-4 hours may be beneficial to ensure complete reaction.
Cleavage and Deprotection
-
After the final Fmoc deprotection, wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail. A standard cocktail is Reagent K: 95% TFA, 2.5% Water, 2.5% TIS. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Shake the mixture at room temperature for 2-3 hours. The pseudoproline ring will be cleaved during this step to yield the native serine residue.
-
Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether.
-
A white precipitate (the crude peptide) should form.
-
Centrifuge the tube, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Purification and Analysis
The crude peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide should be confirmed by analytical HPLC and mass spectrometry.
Data Presentation
| Parameter | Value |
| Synthesis Scale | 0.1 mmol |
| Resin Loading | Typically 0.4 - 0.7 mmol/g |
| Fmoc Deprotection Reagent | 20% Piperidine in DMF (v/v) |
| Coupling Reagents | HBTU/DIEA |
| Equivalents (AA:HBTU:DIEA) | 4 : 3.9 : 8 |
| Standard Coupling Time | 1-2 hours |
| Pseudoproline Coupling Time | 2-4 hours |
| Cleavage Cocktail | Reagent K (95% TFA, 2.5% H2O, 2.5% TIS) |
| Cleavage Time | 2-3 hours |
Visualizations
Caption: Workflow for Fmoc-SPPS incorporating a pseudoproline dipeptide.
Caption: Logical relationship of using pseudoproline dipeptides in SPPS.
References
Application Notes and Protocols for Coupling Fmoc-Pseudoproline Dipeptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of common coupling reagents for the incorporation of Fmoc-pseudoproline dipeptides in solid-phase peptide synthesis (SPPS). This document outlines the benefits of using pseudoproline dipeptides, compares the efficacy of different coupling reagents, and provides detailed experimental protocols.
Introduction to Fmoc-Pseudoproline Dipeptides
Fmoc-pseudoproline dipeptides are valuable tools in peptide synthesis, particularly for long and challenging sequences.[1][2] Derived from serine (Ser) or threonine (Thr), they contain an oxazolidine (B1195125) ring that introduces a "kink" into the peptide backbone, mimicking the structure of proline.[2][3] This temporary modification disrupts the formation of secondary structures like β-sheets, which are a primary cause of peptide aggregation and incomplete synthesis.[2][4] The oxazolidine ring is stable during Fmoc-SPPS but is readily cleaved under standard trifluoroacetic acid (TFA) cleavage conditions, regenerating the native Ser or Thr residue.[1][3]
Key Advantages of Using Fmoc-Pseudoproline Dipeptides:
-
Prevents Aggregation: Disrupts inter- and intra-chain hydrogen bonding, improving the solubility of the growing peptide chain.[2][3]
-
Improves Coupling Efficiency: Leads to higher yields and purities of the final peptide product.[1][3]
-
Enhances Acylation and Deprotection Kinetics: Results in more efficient and predictable synthesis cycles.[1][4]
-
Facilitates Synthesis of Difficult Sequences: Enables the successful synthesis of long, hydrophobic, or otherwise aggregation-prone peptides.[1]
Comparison of Common Coupling Reagents
The choice of coupling reagent is critical for the successful incorporation of Fmoc-pseudoproline dipeptides. The two most common classes of reagents used are uronium/aminium salts, such as HBTU, and carbodiimides, like DIC, typically used in conjunction with an additive like HOBt.
| Coupling Reagent | Advantages | Disadvantages | Potential Side Reactions |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | - High coupling efficiency and fast reaction times.[5][6] - Good solubility in common SPPS solvents.[7] - Suppresses racemization.[7][8] | - Can lead to guanidinylation of the N-terminus if used in excess, terminating the peptide chain.[5][9] - May not be suitable for all sterically hindered amino acids.[5] - Potentially explosive under certain conditions.[8] | - Guanidinylation.[5][9] |
| DIC/HOBt (N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole) | - Generally effective and cost-efficient.[5] - The urea (B33335) byproduct is soluble in common organic solvents, facilitating its removal.[10] - HOBt effectively suppresses racemization.[5][6][10] | - Can be slower than uronium-based reagents.[5] | - Racemization (minimized by HOBt).[10] - Dehydration of Asn and Gln side chains. |
Experimental Protocols
The following are generalized protocols for the manual coupling of Fmoc-pseudoproline dipeptides using HBTU and DIC/HOBt. These protocols can be adapted for automated peptide synthesizers.
Protocol 1: Coupling using HBTU
This protocol is suitable for phosphonium/aminium activation methods.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-pseudoproline dipeptide (5 equivalents based on resin substitution)
-
HBTU (5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (10 equivalents)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF.
-
Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-pseudoproline dipeptide (5 eq.) and HBTU (5 eq.) in a minimum volume of DMF or NMP.
-
Activation: Add DIPEA (10 eq.) to the mixture and mix thoroughly.
-
Coupling: Immediately add the activated mixture to the resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the ninhydrin (B49086) (Kaiser) test. If the test is positive (indicating free amines), the coupling reaction is incomplete.
-
Washing: Once the coupling is complete (negative ninhydrin test), wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Post-Coupling: If the coupling is incomplete after 2 hours, either extend the coupling time or perform a second coupling with fresh reagents.[11]
Protocol 2: Coupling using DIC/HOBt
This protocol is suitable for carbodiimide-mediated coupling.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-pseudoproline dipeptide (3 equivalents based on resin substitution)
-
HOBt (3 equivalents)
-
DIC (3 equivalents)
-
DMF
-
DCM
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF.
-
Pre-activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-pseudoproline dipeptide (3 eq.) and HOBt (3 eq.) in a minimum volume of DMF/DCM (2:1).
-
Activation: Add DIC (3 eq.) to the mixture and mix thoroughly. Allow the pre-activation to proceed for 10 minutes.[11]
-
Coupling: Add the pre-activated mixture to the resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the completion of the coupling reaction using the ninhydrin (Kaiser) test.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM.
-
Post-Coupling: If the reaction is not complete, the coupling time can be extended, or the reaction can be repeated with fresh reagents.[11]
Diagrams
References
- 1. chempep.com [chempep.com]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 7. nbinno.com [nbinno.com]
- 8. HBTU - Wikipedia [en.wikipedia.org]
- 9. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 10. peptide.com [peptide.com]
- 11. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) Utilizing Pseudoproline Dipeptides with Recommended Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid assembly of amino acids for research and therapeutic applications. However, the synthesis of long or "difficult" peptides, prone to aggregation and secondary structure formation, remains a significant challenge, often leading to low yields and purity. The strategic incorporation of pseudoproline dipeptides is a powerful technique to disrupt these aggregation-prone sequences. When combined with advanced resin technologies like ChemMatrix® and other polyethylene (B3416737) glycol (PEG)-based supports, the success rate for synthesizing complex peptides is dramatically improved.[1]
This document provides detailed application notes and experimental protocols for the use of pseudoproline dipeptides in conjunction with ChemMatrix and PEG-based resins in Fmoc-SPPS.
The Role of Pseudoproline Dipeptides in SPPS
Pseudoproline dipeptides are derivatives of serine (Ser) or threonine (Thr) where the side-chain hydroxyl group is cyclized with the backbone amide nitrogen, forming an oxazolidine (B1195125) ring. This modification introduces a "kink" in the peptide backbone, similar to proline, which effectively disrupts the inter-chain hydrogen bonding that leads to β-sheet formation and aggregation.[2] The native Ser or Thr residue is regenerated during the final trifluoroacetic acid (TFA) cleavage step.[2]
Key Advantages of Using Pseudoproline Dipeptides:
-
Enhanced Solvation and Coupling Efficiency: By minimizing on-resin aggregation, pseudoproline-containing peptides remain better solvated, leading to more efficient coupling and deprotection steps.[3]
-
Improved Crude Peptide Purity and Yield: The reduction of deletion sequences and other side reactions results in a higher quality crude product, simplifying purification.[3]
-
Facilitated Synthesis of Complex Peptides: Long, hydrophobic, and aggregation-prone peptides that are challenging to synthesize with standard methods can often be successfully prepared using pseudoproline dipeptides.[1][4]
Recommended Resins for SPPS with Pseudoproline Dipeptides
The choice of solid support is critical when synthesizing difficult peptides, even with the aid of pseudoproline dipeptides. Resins with enhanced swelling properties and a more hydrophilic environment can further mitigate aggregation and improve reaction kinetics.
ChemMatrix® Resin
ChemMatrix® is a 100% PEG-based resin, meaning its entire backbone is composed of polyethylene glycol.[5][6] This composition confers high chemical stability due to its primary ether bonds and provides a highly hydrophilic environment for the growing peptide chain.[5][6] This "solution-like" environment minimizes interactions between peptide chains and between the peptide and the resin matrix, which is particularly beneficial for hydrophobic and aggregation-prone sequences.[7]
PEG-grafted Polystyrene Resins (e.g., TentaGel®, ArgoGel®)
These resins consist of a polystyrene (PS) core with polyethylene glycol (PEG) chains grafted onto the surface.[8] This design combines the mechanical stability of polystyrene with the favorable solvation properties of PEG. The PEG chains create a hydrophilic layer that improves the swelling of the resin in a variety of solvents and enhances the solvation of the peptide chain, thereby reducing aggregation.[5]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the recommended resins.
| Resin Type | Composition | Typical Loading Capacity (mmol/g) | Key Advantages | Considerations |
| ChemMatrix® | 100% Polyethylene Glycol (PEG) | 0.4 - 0.7[5] | Excellent swelling in a wide range of solvents, highly hydrophilic environment, chemically stable, superior performance for complex peptides.[5][7] | Higher cost compared to polystyrene resins, significant swelling may require larger reaction vessels.[8] |
| PEG-grafted PS (e.g., TentaGel®) | Polystyrene core with grafted PEG chains | Varies by product, generally lower than pure PS | Good swelling in diverse solvents, improved solvation compared to PS, good mechanical stability.[8][9] | Potential for lower loading capacity than PS resins, less hydrophilic than 100% PEG resins.[5] |
| Resin Swelling Properties in Common SPPS Solvents (mL/g) | | --- | DMF | DCM | NMP | Water | | ChemMatrix® | ~5.5 | ~5.0 | ~5.5 | ~4.0 | | TentaGel® S | ~4.0 | ~2.5 | ~4.0 | ~2.0 | | Polystyrene (PS) | ~4.5 | ~5.0 | ~4.5 | <1.0 |
Data compiled from multiple sources and represent typical values. Actual swelling can vary based on the specific resin product and conditions.[5][7][8] A good solvent for SPPS should generally provide a swelling volume of >4.0 mL/g.[8][9]
Experimental Protocols
General Workflow for SPPS with Pseudoproline Dipeptides
The following diagram illustrates the general workflow for solid-phase peptide synthesis incorporating pseudoproline dipeptides.
Caption: General workflow for Fmoc-SPPS incorporating pseudoproline dipeptides.
Detailed Protocol: Manual Synthesis of a Model Peptide on ChemMatrix® Resin
This protocol outlines the manual synthesis of a hypothetical 15-mer peptide containing a pseudoproline dipeptide on Rink Amide ChemMatrix® resin.
Materials:
-
Rink Amide ChemMatrix® resin (loading ~0.5 mmol/g)
-
Fmoc-protected amino acids
-
Fmoc-Xaa-Yaa(ΨPro)-OH pseudoproline dipeptide
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Cold diethyl ether
-
SPPS reaction vessel (fritted syringe)
Procedure:
-
Resin Swelling:
-
Place 100 mg of Rink Amide ChemMatrix® resin (~0.05 mmol) in a 5 mL fritted syringe.
-
Add 2 mL of DMF and gently agitate for 1-2 hours to allow for complete swelling.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add 2 mL of 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add another 2 mL of 20% piperidine in DMF and agitate for 10 minutes.
-
Drain the solution.
-
-
Washing:
-
Wash the resin thoroughly with DMF (5 x 2 mL for 1 minute each) to remove all traces of piperidine.
-
Perform a Kaiser test to confirm the presence of a free primary amine (will be negative for the first coupling to a secondary amine of a pseudoproline).[10]
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vial, dissolve Fmoc-amino acid (0.25 mmol, 5 eq.), HBTU (0.25 mmol, 5 eq.), and DIPEA (0.5 mmol, 10 eq.) in 1 mL of DMF.
-
Add the activation mixture to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Drain the coupling solution.
-
-
Pseudoproline Dipeptide Coupling:
-
Follow the same procedure as for standard amino acid coupling, using the Fmoc-Xaa-Yaa(ΨPro)-OH dipeptide.
-
-
Washing:
-
Wash the resin with DMF (3 x 2 mL for 1 minute each).
-
Perform a Kaiser test to confirm complete coupling (a negative test indicates no remaining free primary amine). If the test is positive, repeat the coupling step.
-
-
Repeat Synthesis Cycle:
-
Repeat steps 2-6 for each amino acid in the sequence.
-
-
Final Deprotection and Washing:
-
After the final coupling, perform a final Fmoc deprotection (step 2).
-
Wash the resin with DMF (5 x 2 mL), followed by DCM (3 x 2 mL).
-
Dry the resin under vacuum for at least 1 hour.
-
-
Cleavage and Global Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Add 2 mL of the cleavage cocktail to the dried resin.
-
Agitate at room temperature for 2-3 hours. This step also cleaves the oxazolidine ring of the pseudoproline, regenerating the native Ser or Thr residue.
-
Drain the TFA solution containing the cleaved peptide into a centrifuge tube.
-
-
Peptide Precipitation and Purification:
-
Add 10 mL of cold diethyl ether to the TFA solution to precipitate the crude peptide.
-
Centrifuge for 5 minutes, decant the ether.
-
Wash the peptide pellet with cold ether twice.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase HPLC.
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Signaling Pathways and Logical Relationships
The decision-making process for employing pseudoproline dipeptides and selecting an appropriate resin can be visualized as follows:
Caption: Decision pathway for using pseudoproline dipeptides and advanced resins.
Conclusion
The combination of pseudoproline dipeptides with hydrophilic, high-swelling resins like ChemMatrix® and PEG-grafted polystyrene offers a powerful and synergistic strategy to overcome the challenges associated with the synthesis of difficult peptides. By disrupting on-resin aggregation and providing a more "solution-like" environment for the growing peptide chain, these methods lead to significantly improved crude peptide purity and overall synthesis success. The protocols and data presented here provide a guide for researchers to effectively implement these advanced techniques in their peptide synthesis workflows.
References
- 1. investigacion.unirioja.es [investigacion.unirioja.es]
- 2. researchgate.net [researchgate.net]
- 3. chempep.com [chempep.com]
- 4. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ChemMatrix® Resin for solid phase peptide synthesis [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biotage.com [biotage.com]
- 8. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 9. cris.unibo.it [cris.unibo.it]
- 10. luxembourg-bio.com [luxembourg-bio.com]
Application Notes and Protocols for the Synthesis of Amyloid Beta Peptide Using Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of amyloid beta (Aβ) peptides, particularly the highly amyloidogenic Aβ1-42, is a significant challenge in Alzheimer's disease research.[1] The inherent hydrophobicity and propensity of Aβ to aggregate during solid-phase peptide synthesis (SPPS) often lead to low yields and purity.[2][3] A key strategy to overcome these "difficult sequence" issues is the incorporation of pseudoproline dipeptides.[3][4] These building blocks introduce a temporary "kink" in the peptide backbone, disrupting the inter- and intra-chain hydrogen bonding that leads to on-resin aggregation.[4]
This document provides detailed application notes and protocols for the synthesis of Aβ peptides utilizing the pseudoproline dipeptide Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH . The use of this dipeptide at the Trp-Ser motif is designed to significantly improve the efficiency and outcome of the synthesis. The tert-butyloxycarbonyl (Boc) protecting group on the tryptophan indole (B1671886) side chain is crucial for preventing unwanted side reactions during peptide cleavage from the resin.[5][6]
Advantages of Using this compound
The incorporation of this pseudoproline dipeptide offers several advantages over standard Fmoc-SPPS:
-
Increased Yield: By mitigating on-resin aggregation, the accessibility of the N-terminus for coupling is improved, leading to higher crude peptide yields.
-
Enhanced Purity: Reduced aggregation results in fewer deletion sequences and other impurities, simplifying the purification process.
-
Improved Solubility: The disruption of secondary structures can also enhance the solubility of the protected peptide, further aiding in synthesis and handling.
-
Facilitated Synthesis of Long Peptides: Pseudoproline dipeptides are particularly effective in the synthesis of long and complex peptides like Aβ1-42.
Data Presentation
The following table summarizes representative quantitative data comparing standard Fmoc-SPPS with a pseudoproline-assisted strategy for the synthesis of Aβ1-42.
| Synthesis Strategy | Crude Yield (%) | Purity (%) | Reference |
| Standard Fmoc/tBu SPPS | 33 | < 90 | [7] |
| Fmoc/tBu SPPS with Pseudoprolines | 57 | > 92 | [7] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Aβ1-42
This protocol outlines the manual synthesis of Aβ1-42 on a 0.1 mmol scale using a ChemMatrix resin.
Materials:
-
Fmoc-Ala-Wang resin or a suitable PEG-based resin (e.g., ChemMatrix)
-
Fmoc-protected amino acids, including Fmoc-Trp(Boc)-OH
-
This compound
-
Coupling reagents: HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HBTU/HOBt
-
Base: DIPEA (N,N-diisopropylethylamine) or N-methylmorpholine (NMM)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (v/v)
-
Solvents: DMF (N,N-dimethylformamide), DCM (dichloromethane), Methanol
-
Washing solvent: DMF
-
Capping reagent (optional): Acetic anhydride/DIPEA in DMF
Workflow Diagram:
Caption: General workflow for Fmoc solid-phase peptide synthesis.
Procedure:
-
Resin Swelling: Swell the resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and by-products.
-
Amino Acid Coupling:
-
For standard amino acids: Pre-activate a 4-fold excess of the Fmoc-amino acid with a 3.9-fold excess of HATU and a 6-fold excess of DIPEA in DMF for 2-5 minutes. Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
For This compound : Use the same coupling procedure as for standard amino acids, ensuring complete dissolution of the dipeptide.
-
-
Washing: Wash the resin with DMF (5-7 times) to remove excess reagents.
-
Repeat: Repeat steps 2-5 for each amino acid in the Aβ1-42 sequence. A Kaiser test can be performed to monitor the completion of each coupling step.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Final Washing: Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.
Peptide Cleavage and Deprotection
Materials:
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / triisopropylsilane (B1312306) (TIS) / water (95:2.5:2.5, v/v/v)
-
Cold diethyl ether
Procedure:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per 0.1 mmol of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a 50 mL tube of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Purification by High-Performance Liquid Chromatography (HPLC)
The high hydrophobicity of Aβ peptides makes purification challenging. A tailored HPLC protocol is essential for obtaining high-purity material.[8]
Workflow Diagram:
Caption: Workflow for the purification of synthetic amyloid beta peptide.
Instrumentation and Columns:
-
Preparative and analytical HPLC system
-
Column: A C4, C8, or polymeric (e.g., PLRP-S) reversed-phase column is recommended. A C18 column can also be used, potentially with heating to improve peak shape.[9]
Mobile Phases:
-
Acidic Conditions:
-
Buffer A: 0.1% TFA in water
-
Buffer B: 0.1% TFA in acetonitrile
-
-
Basic Conditions (recommended to reduce aggregation): [8]
-
Buffer A: 20 mM Ammonium Hydroxide (NH4OH) in water
-
Buffer B: 80% acetonitrile, 20% water, 20 mM NH4OH
-
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent. For basic HPLC, 0.1% NH4OH is a good choice.[10] For acidic HPLC, a minimal amount of formic acid or hexafluoroisopropanol (HFIP) may be needed, followed by dilution in Buffer A.
-
Purification:
-
Equilibrate the preparative column with the starting mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the dissolved crude peptide.
-
Apply a linear gradient of Buffer B to elute the peptide. A typical gradient might be 5-65% Buffer B over 60 minutes.
-
Monitor the elution at 214 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peptide peak.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC with a similar gradient to confirm purity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a fluffy white powder.
Characterization by Mass Spectrometry
Instrumentation:
-
MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) or ESI-MS (Electrospray Ionization Mass Spectrometry)
Procedure:
-
Prepare a sample of the purified peptide by dissolving a small amount in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
For MALDI-TOF, co-crystallize the peptide solution with a suitable matrix (e.g., sinapinic acid) on the target plate.
-
Acquire the mass spectrum in the appropriate mass range for Aβ1-42 (expected monoisotopic mass: ~4514.1 Da).
-
Confirm that the observed mass corresponds to the theoretical mass of the desired peptide.[1][11]
Logical Relationships in Aβ Synthesis
Caption: The relationship between the Aβ synthesis challenge and the pseudoproline solution.
References
- 1. A mass spectrometric approach for characterization of amyloid-β aggregates and identification of their post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Tailored HPLC Purification Protocol That Yields High-purity Amyloid Beta 42 and Amyloid Beta 40 Peptides, Capable of Oligomer Formation. [escholarship.org]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. youtube.com [youtube.com]
- 5. Fmoc-Trp(Boc)-OH synthesis - chemicalbook [chemicalbook.com]
- 6. shop.bachem.com [shop.bachem.com]
- 7. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02929F [pubs.rsc.org]
- 8. A Tailored HPLC Purification Protocol That Yields High-purity Amyloid Beta 42 and Amyloid Beta 40 Peptides, Capable of Oligomer Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application of Pseudoproline Dipeptides in the Synthesis of Human Amylin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human amylin, also known as Islet Amyloid Polypeptide (IAPP), is a 37-amino acid peptide hormone co-secreted with insulin (B600854) by the β-cells of the pancreas. It plays a role in glycemic regulation by slowing gastric emptying and promoting satiety. However, human amylin has a high propensity to aggregate and form amyloid fibrils, a characteristic implicated in the pathogenesis of type 2 diabetes. This inherent tendency for aggregation poses a significant challenge to its chemical synthesis by standard solid-phase peptide synthesis (SPPS) methods. Conventional Fmoc-SPPS of human amylin often results in poor yields and low purity due to on-resin aggregation of the growing peptide chain, leading to incomplete coupling and deprotection steps.
Pseudoproline dipeptides have emerged as a powerful tool to overcome these synthetic challenges. These specialized dipeptide building blocks, derived from serine or threonine, introduce a temporary "kink" in the peptide backbone. This structural disruption effectively hinders the formation of inter-chain β-sheets, the primary cause of aggregation during SPPS. The oxazolidine (B1195125) ring of the pseudoproline moiety is stable during the synthesis but is readily cleaved under standard trifluoroacetic acid (TFA) conditions, regenerating the native peptide sequence. The use of pseudoproline dipeptides has been shown to dramatically improve the yield and purity of synthetic human amylin, making this once "difficult" peptide readily accessible for research and therapeutic development.[1][2][3][4][5]
Mechanism of Action of Pseudoproline Dipeptides
The primary function of pseudoproline dipeptides is to disrupt the formation of secondary structures, particularly β-sheets, which are responsible for peptide aggregation during SPPS.[1][2] The oxazolidine ring system of the pseudoproline creates a proline-like kink in the peptide backbone. This conformational constraint favors a cis-amide bond, which disrupts the regular hydrogen bonding patterns required for β-sheet formation. By preventing aggregation, the growing peptide chain remains well-solvated and accessible for efficient coupling and deprotection reactions, leading to higher synthesis yields and purer crude products.[1][6]
Quantitative Data Summary
The incorporation of pseudoproline dipeptides into the synthesis of human amylin leads to a significant improvement in both yield and purity compared to standard Fmoc-SPPS methods. While conventional approaches often yield only trace amounts of the desired peptide, the pseudoproline strategy enables the successful synthesis of the full-length 37-amino acid peptide.[2][3][4]
| Synthesis Strategy | Crude Product Purity | Purified Yield | Reference |
| Standard Fmoc-SPPS | Highly heterogeneous mixture of truncated peptides | Traces or negligible | [2][3][4][5] |
| Fmoc-SPPS with Pseudoproline Dipeptides | Excellent quality, major component is the desired peptide | 10-30% of theoretical maximum | [1] |
| Fmoc-SPPS with Pseudoproline Dipeptides (100 µmol scale) | - | 20 mg (oxidized product) | [7][8] |
Experimental Protocols
Materials
-
Resin: Fmoc-Rink Amide MBHA resin
-
Amino Acids: Standard Fmoc-protected amino acids
-
Pseudoproline Dipeptides:
-
Fmoc-Ala-Thr(ψMe,Mepro)-OH
-
Fmoc-Ser-Ser(ψMe,Mepro)-OH
-
Fmoc-Leu-Ser(ψMe,Mepro)-OH
-
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) / N-Methylmorpholine (NMM)
-
Deprotection Solution: 20% (v/v) piperidine (B6355638) in dimethylformamide (DMF)
-
Solvents: DMF, N-methyl-2-pyrrolidone (NMP), Dichloromethane (DCM)
-
Cleavage Cocktail: 92.5% Trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), 2.5% 3,6-Dioxa-1,8-octanedithiol (DODT), and 2.5% water[9]
-
Oxidation Reagent: Thallium(III) trifluoroacetate (B77799) or air oxidation (in DMSO)
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 or C4 column.
Synthesis Workflow
Step-by-Step Protocol
-
Resin Preparation: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the reaction vessel of an automated peptide synthesizer.
-
Automated Solid-Phase Peptide Synthesis (SPPS): Perform the synthesis on a 0.1 mmol scale.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF to remove excess piperidine.
-
Coupling:
-
For standard amino acids, use a 5-fold excess of Fmoc-amino acid activated with HBTU or HCTU/NMM in DMF. Allow the coupling reaction to proceed for at least 45-120 minutes. Double coupling is recommended for β-branched amino acids (Thr, Val, Ile) and for residues immediately following a pseudoproline dipeptide.[5][9]
-
For the incorporation of pseudoproline dipeptides at positions A8-T9, S19-S20, and L27-S28, use the corresponding Fmoc-protected pseudoproline dipeptide (e.g., Fmoc-Ala-Thr(ψMe,Mepro)-OH).[5] The coupling time for pseudoproline dipeptides should be extended to 3 hours.[1]
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat the deprotection, coupling, and washing cycles until all 37 residues of the human amylin sequence are assembled.
-
-
Cleavage and Deprotection:
-
After completion of the synthesis, wash the peptide-resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail (TFA/TIS/DODT/water) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.[9]
-
Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide under vacuum.
-
-
Disulfide Bond Formation:
-
Dissolve the crude linear peptide in 100% dimethyl sulfoxide (B87167) (DMSO) at a concentration of 1-2 mg/mL and stir at room temperature for 24-48 hours to facilitate air oxidation and the formation of the Cys2-Cys7 disulfide bridge.[7]
-
Alternatively, for a faster on-resin cyclization, use a mild oxidant like Thallium(III) trifluoroacetate before cleavage.
-
-
Purification:
-
Dissolve the crude oxidized peptide in a minimal amount of a solvent such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) or 20% acetic acid.[9][10]
-
Purify the peptide by RP-HPLC using a preparative C18 or C4 column with a water/acetonitrile gradient containing 0.1% TFA.[1]
-
Collect the fractions containing the desired product.
-
-
Characterization and Lyophilization:
-
Confirm the identity and purity of the synthetic human amylin using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.
-
Conclusion
The use of pseudoproline dipeptides is a highly effective strategy for the chemical synthesis of human amylin, a peptide that is notoriously difficult to produce using standard SPPS methods. By temporarily disrupting the formation of β-sheet structures, pseudoproline dipeptides prevent on-resin aggregation, leading to significantly improved yields and purity of the final product. The protocols outlined in this document provide a comprehensive guide for researchers to successfully synthesize human amylin for a wide range of applications, from basic research into amyloid formation to the development of novel therapeutics for metabolic diseases.
References
- 1. Peptide Conformation and Supramolecular Organization in Amylin Fibrils: Constraints from Solid State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide. | Semantic Scholar [semanticscholar.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. Amylin Proprotein Processing Generates Progressively More Amyloidogenic Peptides that Initially Sample the Helical State - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of Amylin Consensus Sequences Suggests that Human Amylin is Not Optimized to Minimize Amyloid Formation and Provides Clues to Factors that Modulate Amyloidogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and purification of amyloidogenic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Long Peptide Synthesis: Application of Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of long peptides (>30 amino acids) by solid-phase peptide synthesis (SPPS) is frequently hampered by challenges such as peptide aggregation, incomplete coupling reactions, and poor solubility of the growing peptide chain. These obstacles can lead to low yields, difficult purifications, and, in some cases, complete synthesis failure. The incorporation of pseudoproline dipeptides, such as Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH, has emerged as a powerful strategy to overcome these limitations. This dipeptide introduces a temporary "kink" in the peptide backbone, disrupting the formation of secondary structures like β-sheets that are responsible for aggregation. The oxazolidine (B1195125) ring of the pseudoproline is stable throughout the Fmoc-SPPS cycles but is readily cleaved under standard trifluoroacetic acid (TFA) cleavage conditions, regenerating the native Serine residue. This application note provides a comprehensive overview of the benefits, protocols, and applications of using this compound in the synthesis of long and difficult peptides, with a focus on the synthesis of Human Amylin and Glucagon-Like Peptide-1 (GLP-1) analogs.
Advantages of Incorporating this compound
The use of this pseudoproline dipeptide offers significant advantages in long peptide synthesis:
-
Disruption of Peptide Aggregation: The proline-like kink introduced by the pseudoproline dipeptide effectively disrupts inter-chain hydrogen bonding, preventing the formation of β-sheet structures that lead to aggregation on the solid support.[1]
-
Improved Coupling Efficiency: By minimizing aggregation, the N-terminus of the growing peptide chain remains more accessible for subsequent coupling reactions, leading to higher coupling efficiencies and reducing the need for double coupling cycles.[1]
-
Enhanced Solubility: Peptides containing pseudoproline dipeptides often exhibit improved solubility in common organic solvents used in SPPS, further facilitating efficient synthesis.[1]
-
Higher Purity of Crude Peptides: The prevention of deletion sequences and other side reactions associated with aggregation results in a significantly purer crude peptide product, simplifying the subsequent purification process.
-
Increased Overall Yield: The cumulative effect of improved coupling efficiency and reduced side reactions leads to a higher overall yield of the desired long peptide.
Data Presentation: The Impact of Pseudoproline Dipeptides on Human Amylin Synthesis
Human Amylin is a 37-amino acid peptide hormone notorious for its aggregation-prone sequence, making its chemical synthesis extremely challenging. The following table summarizes the representative outcomes of synthesizing Human Amylin with and without the use of pseudoproline dipeptides, based on findings reported in the literature. While a direct side-by-side quantitative comparison from a single study is not available, the qualitative descriptions of synthesis success versus failure provide a stark contrast.
| Synthesis Strategy | Crude Product Purity (by HPLC) | Overall Yield | Remarks | Reference |
| Standard Fmoc-SPPS (without Pseudoproline) | Very low; desired product often not detectable | Traces, if any | Synthesis often fails due to severe on-resin aggregation, leading to a complex mixture of truncated and deletion sequences. | [2][3] |
| Fmoc-SPPS with Pseudoproline Dipeptides | High; desired product is the major peak | High | Successful synthesis of the full-length peptide with a significantly cleaner crude product, facilitating purification. | [2][3][4] |
Experimental Protocols
This section provides detailed protocols for the incorporation of this compound into a long peptide sequence using Fmoc-SPPS, followed by cleavage, deprotection, and purification.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) on an Automated Synthesizer
This protocol outlines the general steps for automated SPPS of a long peptide, such as a GLP-1 analog, incorporating the this compound dipeptide.
1. Resin Selection and Swelling:
- Choose a suitable resin based on the C-terminal of the target peptide (e.g., Rink Amide resin for a C-terminal amide).
- Swell the resin in dimethylformamide (DMF) for at least 30 minutes before the first amino acid coupling.
2. Amino Acid Coupling Cycle:
- Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine (B6355638) in DMF (v/v) for 5-10 minutes. Repeat this step once.
- Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.
- Coupling:
- For standard amino acids: Pre-activate a 4-5 fold molar excess of the Fmoc-protected amino acid with a suitable coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., N,N-diisopropylethylamine - DIPEA) in DMF. Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 30-60 minutes.
- For this compound: Dissolve a 2-3 fold molar excess of the dipeptide and an equimolar amount of coupling reagent (e.g., HATU) in DMF. Add DIPEA and immediately add the solution to the deprotected resin. Allow the coupling to proceed for 1-2 hours.
- Washing: Wash the resin with DMF to remove excess reagents and by-products.
3. Monitoring the Synthesis:
- Perform a Kaiser test after each coupling step to ensure the completion of the reaction. A negative Kaiser test (yellow beads) indicates a complete coupling.
- For difficult couplings, a second coupling step may be necessary.
4. Final Deprotection:
- After the final coupling step, remove the N-terminal Fmoc group as described in step 2a.
Protocol 2: Peptide Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of side-chain protecting groups.
1. Resin Preparation:
- After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by dichloromethane (B109758) (DCM), and dry it under vacuum.
2. Cleavage Cocktail Preparation:
- Prepare a cleavage cocktail appropriate for the protecting groups used. A standard Reagent K cocktail is suitable for many peptides:
- Trifluoroacetic acid (TFA): 82.5%
- Phenol: 5%
- Water: 5%
- Thioanisole: 5%
- 1,2-Ethanedithiol (EDT): 2.5%
- Caution: Prepare the cleavage cocktail in a well-ventilated fume hood, as TFA is highly corrosive and volatile.
3. Cleavage Reaction:
- Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).
- Stir the suspension at room temperature for 2-4 hours.
4. Peptide Precipitation and Collection:
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
- Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (at least 10-fold volume excess).
- Centrifuge the suspension to pellet the precipitated peptide.
- Decant the ether and wash the peptide pellet with cold ether two more times.
- Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 3: Peptide Purification and Analysis
This protocol outlines the purification of the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and subsequent analysis.
1. Crude Peptide Solubilization:
- Dissolve the crude peptide in a suitable solvent system. For many peptides, a solution of 50% acetonitrile (B52724) in water with 0.1% TFA is effective. For highly hydrophobic or aggregation-prone peptides, solvents like hexafluoroisopropanol (HFIP) may be required for initial solubilization.
2. RP-HPLC Purification:
- Column: Use a preparative C18 RP-HPLC column.
- Mobile Phases:
- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: Run a linear gradient of increasing concentration of Mobile Phase B to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide and should be optimized.
- Detection: Monitor the elution profile at 220 nm and 280 nm.
- Fraction Collection: Collect fractions corresponding to the major peak of the desired peptide.
3. Analysis of Purified Fractions:
- Analyze the collected fractions by analytical RP-HPLC to assess purity.
- Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct molecular weight.
4. Lyophilization:
- Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and relevant signaling pathways.
Caption: Experimental workflow for long peptide synthesis using this compound.
Peptides synthesized using this advanced methodology, such as GLP-1 analogs and Human Amylin, are crucial tools in metabolic disease research and drug development. They exert their biological effects through specific receptor signaling pathways.
Caption: Simplified GLP-1 receptor signaling pathway.
Caption: Overview of the Amylin receptor signaling cascade.
Conclusion
The strategic incorporation of this compound is a highly effective and often essential tool for the successful synthesis of long and challenging peptides. By mitigating on-resin aggregation, this pseudoproline dipeptide significantly improves coupling efficiencies, leading to higher yields and purer crude products. The provided protocols offer a robust framework for researchers to apply this technology in their own synthesis endeavors, facilitating the production of complex peptides for a wide range of applications in research and drug development. The ability to reliably synthesize peptides like Human Amylin and GLP-1 analogs is critical for advancing our understanding and treatment of metabolic diseases.
References
Application Note & Protocol: Optimized Cleavage of Peptides Containing Tryptophan and Pseudoproline Residues
Audience: Researchers, scientists, and drug development professionals.
Introduction
The final cleavage and deprotection step is one of the most critical stages in solid-phase peptide synthesis (SPPS). Its success dictates the yield and purity of the final product. Peptides incorporating both the acid-sensitive Tryptophan (Trp) residue and aggregation-disrupting pseudoproline (Ψ, Oxa/Thz) dipeptides present a unique challenge. The indole (B1671886) side chain of Tryptophan is highly susceptible to modification by reactive carbocations generated during Trifluoroacetic acid (TFA)-mediated cleavage.[1][2][3][4] Concurrently, the cleavage conditions must be sufficient to completely hydrolyze the pseudoproline ring system to regenerate the native Serine, Threonine, or Cysteine residue.[5]
This document provides a detailed guide to selecting the optimal cleavage cocktail and a comprehensive protocol for the successful deprotection of peptides containing both Trp and pseudoproline residues, ensuring high purity and yield.
The Challenge: Balancing Deprotection and Protection
Successful cleavage requires a cocktail that can efficiently remove all side-chain protecting groups and cleave the peptide from the resin while simultaneously protecting sensitive residues from degradation.
-
Tryptophan Sensitivity: During acidolysis with TFA, protecting groups like Boc, tBu, and Trt are removed, generating highly reactive electrophilic carbocations.[1][6] These cations can readily alkylate the electron-rich indole ring of Trp, leading to difficult-to-remove impurities.[1][7] Oxidation of the indole ring is another potential side reaction.[2][8] The use of Fmoc-Trp(Boc)-OH during synthesis is highly recommended to shield the indole nitrogen and minimize these side reactions.[3][4]
-
Pseudoproline Deprotection: Pseudoproline dipeptides are designed to be stable throughout Fmoc-SPPS but are readily cleaved under standard final TFA conditions.[5] The acid-catalyzed hydrolysis regenerates the original peptide backbone at the Ser or Thr position. Fortunately, this process does not require special conditions beyond those typically used for full peptide deprotection.
The key to a successful cleavage is the inclusion of scavengers in the TFA cocktail. These are nucleophilic agents designed to "scavenge" or trap the reactive carbocations before they can modify the peptide.[4][9][10]
Recommended Cleavage Cocktails
The choice of cocktail depends on the presence of other sensitive residues (e.g., Cys, Met) and tolerance for odor. All cocktails should be freshly prepared using high-quality reagents.[2]
| Cocktail Name | Composition (v/v/v) | Key Scavengers | Primary Application & Notes |
| Standard Low-Odor | 95% TFA / 2.5% H₂O / 2.5% TIS | Triisopropylsilane (TIS), Water | Recommended for most sequences. TIS is an excellent carbocation scavenger with low odor.[3][10][11] This is highly effective for peptides where Trp is Boc-protected. |
| Reagent K | 82.5% TFA / 5% H₂O / 5% Phenol / 5% Thioanisole / 2.5% EDT | Phenol, Thioanisole, 1,2-Ethanedithiol (EDT) | Robust, general-purpose cocktail. Ideal for complex peptides containing multiple sensitive residues like Cys, Met, and Tyr in addition to Trp.[3][6][12] Highly effective but has a strong, unpleasant odor due to thiol reagents.[6] |
| Reagent R | 90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole | Thioanisole, EDT, Anisole | Minimizes resin reattachment. Particularly recommended for peptides with C-terminal Trp, which are prone to re-alkylation by the resin linker.[2][6][12] |
Illustrative Performance Data
While cleavage efficiency is sequence-dependent, the following table provides representative data on how cocktail selection can impact the purity of the crude product.
| Peptide Sequence (Example) | Cleavage Cocktail | Crude Purity (%) | Observations |
| H-Gly-Trp -Ala-Ser(ΨMe,Mepro) -Gly-NH₂ | Standard Low-Odor (TFA/H₂O/TIS) | 92% | High purity with minimal side products. Effective for Boc-protected Trp. |
| H-Cys-Trp -Lys-Thr(ΨMe,Mepro) -Gly-NH₂ | Standard Low-Odor (TFA/H₂O/TIS) | 85% | Some oxidation and/or t-butylation of Cys may be observed. |
| H-Cys-Trp -Lys-Thr(ΨMe,Mepro) -Gly-NH₂ | Reagent K | 94% | Thiol scavengers (EDT, Thioanisole) effectively protect both Cys and Trp residues, resulting in higher purity. |
Note: Data is illustrative and actual results may vary based on the specific peptide sequence and synthesis quality.
Visualized Mechanisms and Workflows
The Protective Role of Scavengers
The following diagram illustrates the fundamental mechanism by which scavengers protect the Tryptophan residue during TFA cleavage.
Caption: Scavengers intercept reactive carbocations, preventing tryptophan modification.
Standard Operating Procedure Workflow
This diagram outlines the complete workflow from the synthesized peptide on resin to the final, purified product.
Caption: Workflow for peptide cleavage, precipitation, and isolation.
Experimental Protocol
Safety Precaution: Trifluoroacetic acid (TFA) is highly corrosive and volatile. Always perform this procedure in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Materials
-
Dried peptide-resin (post-synthesis, N-terminal Fmoc group removed)
-
Trifluoroacetic acid (TFA), high purity
-
Scavengers: Triisopropylsilane (TIS), deionized water, 1,2-Ethanedithiol (EDT), etc., as required by the chosen cocktail.
-
Dichloromethane (DCM)
-
Cold (-20°C) methyl tert-butyl ether (MTBE) or diethyl ether
-
Reaction vessel (e.g., fritted syringe or round-bottom flask)
-
Centrifuge and centrifuge tubes
-
Nitrogen gas line or vacuum desiccator
Procedure
-
Resin Preparation:
-
Cleavage Cocktail Preparation:
-
In the fume hood, prepare your chosen cleavage cocktail immediately before use. For 100 mg of resin, prepare approximately 2 mL of cocktail.
-
Example (Standard Low-Odor Cocktail, 10 mL): Combine 9.5 mL of TFA, 0.25 mL of deionized water, and 0.25 mL of TIS. Mix gently.
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the dried resin (a common ratio is 10-20 mL per gram of resin).[3]
-
Gently agitate or swirl the mixture occasionally at room temperature.
-
Allow the reaction to proceed for 1.5 to 2 hours .[12][14] For very acid-sensitive peptides, this can be performed at 4°C to minimize side reactions.[6]
-
Observation: If Trt-protected residues were used, the solution may turn a deep yellow color due to the stable trityl cation. This is normal.[2]
-
-
Peptide Isolation and Precipitation:
-
Filter the resin using a fritted syringe or by passing the slurry through a filter funnel, collecting the TFA filtrate in a clean centrifuge tube.[13]
-
Wash the resin with a small amount of fresh TFA (approx. 1-2 mL) and combine the filtrates to maximize recovery.[12]
-
In a separate, larger centrifuge tube, add cold MTBE or diethyl ether (at least 10 times the volume of your collected filtrate).
-
Add the TFA filtrate dropwise into the cold ether while gently vortexing. A white precipitate of the crude peptide should form.[6][13]
-
-
Washing and Drying:
-
Centrifuge the suspension (e.g., at 3000-4000 rpm for 5 minutes) to pellet the precipitated peptide.
-
Carefully decant and discard the ether supernatant.
-
Resuspend the peptide pellet in a fresh portion of cold ether and repeat the centrifugation and decanting steps. Perform this wash step twice to remove residual scavengers and TFA.[13]
-
After the final wash, gently dry the peptide pellet under a stream of nitrogen gas or in a vacuum desiccator until a white powder is obtained.[13]
-
-
Analysis:
-
Determine the crude peptide yield gravimetrically.
-
Dissolve a small amount of the crude peptide in an appropriate solvent (e.g., 50% Acetonitrile/Water) and analyze its purity by RP-HPLC and confirm its identity by mass spectrometry (MS).
-
References
- 1. researchgate.net [researchgate.net]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. americanpeptidesociety.org [americanpeptidesociety.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols: Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH in Bioconjugation Techniques
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH, a pseudoproline dipeptide, in solid-phase peptide synthesis (SPPS) and its subsequent application in bioconjugation techniques. This document details the advantages of incorporating this building block, provides protocols for peptide synthesis and bioconjugation, and includes illustrative diagrams to clarify workflows and conceptual relationships.
Introduction to this compound
This compound is a specialized dipeptide derivative used in Fmoc-based solid-phase peptide synthesis (SPPS). It incorporates a pseudoproline (ψ-Pro) moiety, which is a temporary modification of a serine residue to form an oxazolidine (B1195125) ring. This modification induces a "kink" in the peptide backbone, similar to a native proline residue. The primary purpose of using pseudoproline dipeptides is to disrupt the formation of secondary structures, such as β-sheets, during peptide synthesis. This disruption minimizes peptide aggregation, a common challenge in SPPS that can lead to poor coupling efficiency and low yields, especially for long or hydrophobic peptides.[1][2][3] The native serine residue is regenerated upon cleavage of the peptide from the resin with trifluoroacetic acid (TFA).[2]
The key attributes of using this compound and other pseudoproline dipeptides include:
-
Prevention of Peptide Aggregation: The induced kink in the peptide backbone disrupts interchain hydrogen bonding, which is responsible for the formation of aggregates.[1][2]
-
Improved Solubility: Peptides containing pseudoproline exhibit enhanced solubility in the solvents commonly used for SPPS. This improved solubility is also advantageous for subsequent purification and bioconjugation steps.
-
Enhanced Coupling Efficiency: By minimizing aggregation, the N-terminus of the growing peptide chain remains more accessible for the next coupling step, leading to higher reaction yields and purer crude products.[1][2]
-
Synthesis of "Difficult" Peptides: Pseudoproline dipeptides are particularly effective in the synthesis of long, complex, or aggregation-prone peptide sequences that are challenging to produce using standard SPPS methods.[1][2][3]
Data Presentation: Performance in Peptide Synthesis
The use of pseudoproline dipeptides like this compound can significantly improve the outcomes of solid-phase peptide synthesis. The following tables provide a summary of expected performance enhancements based on studies of difficult peptide sequences.
Table 1: Comparison of SPPS Yields with and without Pseudoproline Dipeptides for a Difficult 70-mer Peptide
| Synthesis Strategy | Yield per Step | Overall Theoretical Yield | Reference |
| Standard SPPS | 97% | 1.4% | [4] |
| Standard SPPS | 99% | 24% | [4] |
| SPPS with Pseudoproline | 99.5% | 50% | [4] |
Table 2: Purity of Crude Peptides Synthesized with and without Pseudoproline Dipeptides
| Peptide Sequence Complexity | Synthesis Method | Expected Crude Purity | Key Benefit | Reference |
| High (e.g., long, hydrophobic) | Standard SPPS | Often low, with multiple deletion sequences | - | [5] |
| High (e.g., long, hydrophobic) | SPPS with Pseudoproline | Significantly higher, fewer deletion products | Easier purification, higher final yield | [5] |
| Prone to aspartimide formation | Standard SPPS | Risk of side product formation | - | [1] |
| Prone to aspartimide formation | SPPS with Pseudoproline | Reduced aspartimide formation | Higher purity of target peptide | [1] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol describes the manual synthesis of a peptide incorporating the pseudoproline dipeptide on a Rink Amide resin to yield a C-terminal amide.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Coupling reagents (e.g., HBTU, HOBt, DIC)
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., water, triisopropylsilane (B1312306) (TIS), 1,2-ethanedithiol (B43112) (EDT))
-
Cold diethyl ether
Procedure:
-
Resin Swelling:
-
Place the Rink Amide resin in a reaction vessel.
-
Add DMF and allow the resin to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to activate the amino acid.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
Wash the resin with DMF (5-7 times) and DCM (3 times).
-
-
Incorporation of this compound:
-
Follow the same procedure as in step 3, using this compound as the amino acid derivative. No special conditions are typically required for the coupling of this dipeptide.[1]
-
-
Chain Elongation:
-
Repeat steps 2 and 3 (or 4 for the pseudoproline dipeptide) for each subsequent amino acid in the peptide sequence.
-
-
Final Fmoc Deprotection:
-
After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail. A common cocktail is Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5). A simpler alternative for many sequences is TFA/TIS/water (95:2.5:2.5).[6]
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation. This step also cleaves the oxazolidine ring of the pseudoproline, regenerating the native serine residue.[2]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Bioconjugation of a Thiol-Containing Peptide to a Maleimide-Activated Protein
This protocol describes a common bioconjugation strategy for attaching a peptide (containing a terminal cysteine residue) to a carrier protein. The improved solubility of peptides synthesized with pseudoproline dipeptides can be advantageous in this process, potentially reducing aggregation in aqueous conjugation buffers.
Materials:
-
Purified, thiol-containing peptide (synthesized as per Protocol 1, with a C- or N-terminal cysteine)
-
Maleimide-activated carrier protein (e.g., BSA, KLH)
-
Conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), pH 6.5-7.5, containing EDTA)
-
Desalting column
Procedure:
-
Peptide Solubilization:
-
Dissolve the lyophilized peptide in the conjugation buffer. If the peptide has limited solubility, a small amount of an organic solvent like DMSO or DMF can be used initially, followed by dilution with the conjugation buffer. The enhanced solubility from the pseudoproline synthesis may minimize the need for organic solvents.
-
-
Protein Preparation:
-
Dissolve the maleimide-activated carrier protein in the conjugation buffer.
-
-
Conjugation Reaction:
-
Add the peptide solution to the activated protein solution. A typical molar ratio is a 10-20 fold molar excess of peptide to protein.
-
React for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction (Optional):
-
To quench any unreacted maleimide (B117702) groups, a small molecule thiol such as cysteine or β-mercaptoethanol can be added to the reaction mixture.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted peptide and quenching reagents using a desalting column or dialysis.
-
-
Characterization:
-
Characterize the resulting peptide-protein conjugate using techniques such as SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), and UV-Vis spectroscopy to determine the conjugation efficiency (peptide-to-protein ratio).
-
Visualizations
References
- 1. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Aggregation of Trp-Ser Motif Containing Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of peptides containing the Tryptophan-Serine (Trp-Ser or WS) motif.
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing the Trp-Ser motif prone to aggregation?
Peptides containing the Trp-Ser motif are susceptible to aggregation due to the combined physicochemical properties of tryptophan and serine. The indole (B1671886) side chain of tryptophan is large and hydrophobic, promoting intermolecular hydrophobic interactions and π-π stacking, which are major drivers of aggregation.[1][2] Serine, while polar, contains a hydroxyl group capable of forming hydrogen bonds. This can either aid in solubility by interacting with the aqueous solvent or contribute to aggregation by forming intermolecular hydrogen bonds that stabilize β-sheet structures.[3][4] The interplay between tryptophan's hydrophobicity and serine's hydrogen bonding capacity can lead to the formation of insoluble aggregates.
Q2: What are the initial signs that my Trp-Ser containing peptide is aggregating?
Early indicators of peptide aggregation include:
-
Poor Solubility: Difficulty in dissolving the lyophilized peptide in standard aqueous buffers is often the first sign.[5]
-
Visible Precipitates: The solution may appear cloudy, hazy, or contain visible particulate matter. Over time, a gel-like substance may form.[6]
-
Inconsistent Analytical Results: During purification or analysis by techniques like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), you might observe peak broadening, tailing, or the appearance of unexpected peaks.[5]
-
Decreased Biological Activity: Aggregation can sequester the peptide, reducing its effective concentration and hindering its ability to interact with its target.
Q3: How can I improve the initial solubility of my Trp-Ser peptide?
A systematic approach is recommended for solubilizing hydrophobic peptides.[6] First, attempt to dissolve a small amount of the peptide in sterile, distilled water. If this is unsuccessful, the net charge of the peptide should be considered. For peptides with a net positive charge, a slightly acidic solution (e.g., 10% acetic acid) can be used. For peptides with a net negative charge, a slightly basic solution (e.g., 0.1 M ammonium (B1175870) bicarbonate) may be effective.[7][8] If the peptide is neutral or remains insoluble, a small amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or acetonitrile (B52724) can be used to first dissolve the peptide, followed by a slow, dropwise addition of the aqueous buffer with constant vortexing.[6][9] Sonication can also be a useful technique to aid in the dissolution process.[7][8]
Q4: What role does pH play in preventing the aggregation of WS-motif peptides?
The pH of the solution is a critical factor in preventing peptide aggregation.[10][11] Peptides are generally least soluble at their isoelectric point (pI), the pH at which they have no net charge. To enhance solubility and prevent aggregation, the pH of the solution should be adjusted to be at least one to two units away from the peptide's pI.[12] For a peptide with a net positive charge at neutral pH, lowering the pH will increase its net positive charge, leading to greater electrostatic repulsion between peptide molecules. Conversely, for a peptide with a net negative charge, increasing the pH will enhance its negative charge and reduce aggregation.
Q5: Can temperature adjustments help in preventing aggregation?
Temperature can have a complex effect on peptide aggregation. In some cases, performing purification or experiments at a lower temperature (e.g., 4°C) can slow down the aggregation process.[13] However, for some peptides, lower temperatures might promote aggregation due to the thermodynamics of hydrophobic interactions. It is often beneficial to conduct small-scale temperature stability studies to determine the optimal temperature for your specific peptide.[13][14] For dissolving a peptide, gentle warming can sometimes be helpful, but excessive heat should be avoided as it can lead to degradation or induce aggregation.[8]
Troubleshooting Guides
Issue 1: My Trp-Ser peptide precipitates immediately upon adding an aqueous buffer to the organic stock solution.
-
Cause: This is likely due to "salting out," where the sudden change in solvent polarity causes the peptide to crash out of solution. The hydrophobic tryptophan residues are rapidly driven to associate with each other.
-
Solution:
-
Slow, Dropwise Addition: Add the concentrated peptide-organic solvent stock solution very slowly and dropwise into the vigorously stirred aqueous buffer. This ensures rapid mixing and avoids localized high concentrations of the peptide.[6]
-
Use of Co-solvents: Maintain a low percentage of the organic solvent (e.g., 5-10% DMSO) in the final aqueous solution to help keep the peptide soluble.[15][16]
-
Incorporate Additives: Before adding the peptide stock, supplement the aqueous buffer with anti-aggregation excipients.
-
Issue 2: My peptide solution is initially clear but becomes cloudy over time, even when stored at 4°C.
-
Cause: This indicates a slower aggregation process, likely driven by the gradual formation of intermolecular hydrogen bonds and the rearrangement of hydrophobic tryptophan residues to form more stable aggregates.
-
Solution:
-
Optimize pH: Ensure the buffer pH is sufficiently far from the peptide's pI.
-
Add Stabilizing Excipients: The inclusion of certain additives can significantly inhibit aggregation. A summary of commonly used excipients is provided in the table below.
-
Reduce Peptide Concentration: If the experimental design allows, working with a lower peptide concentration can reduce the rate of aggregation.[12]
-
Flash Freezing and Storage: For long-term storage, it is advisable to flash-freeze aliquots of the peptide solution in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles.[12]
-
Issue 3: I am observing poor yield during solid-phase peptide synthesis (SPPS) of a sequence containing a Trp-Ser motif.
-
Cause: On-resin aggregation can occur during SPPS, particularly with hydrophobic sequences. This can lead to incomplete deprotection and coupling reactions.
-
Solution:
-
Incorporate Pseudoprolines: The introduction of pseudoproline dipeptides at the Serine residue can disrupt the formation of secondary structures on the resin, thereby preventing aggregation.[3][17]
-
Use Backbone Protection: Employing backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on the nitrogen of an amino acid preceding the aggregating sequence can prevent interchain hydrogen bonding.[3]
-
Chaotropic Agents and Special Solvents: In difficult cases, the use of chaotropic salts or "magic mixtures" (e.g., a combination of DCM, DMF, and NMP) can help to disrupt aggregates during synthesis.[3]
-
Quantitative Data on Anti-Aggregation Additives
The effectiveness of different excipients is peptide-dependent. The following table summarizes common additives used to prevent peptide aggregation. It is recommended to perform a small-scale screening to determine the optimal additive and concentration for your specific Trp-Ser containing peptide.
| Additive Category | Example(s) | Typical Concentration | Mechanism of Action |
| Amino Acids | L-Arginine | 50-250 mM | Suppresses aggregation by interacting with tryptophan residues and reducing hydrophobic interactions.[18][19][20][21] |
| Glycine | 50-250 mM | Increases the polarity of the solution and can stabilize the peptide's native conformation. | |
| Sugars | Sucrose, Trehalose | 5-10% (w/v) | Stabilize the peptide structure through preferential hydration, creating a hydration shell around the peptide. |
| Polyols | Glycerol, Mannitol | 10-50% (v/v) | Increase solvent viscosity, which can slow down the diffusion and association of peptide molecules. They also act as protein stabilizers. |
| Organic Solvents | Dimethyl sulfoxide (DMSO) | <10% (v/v) | Disrupts hydrophobic interactions. However, high concentrations can be denaturing.[15][16][22][23] |
| Detergents | Tween 20, Triton X-100 | 0.01-0.1% (v/v) | Low concentrations can prevent hydrophobic aggregation by forming micelles around the hydrophobic regions of the peptide.[12] |
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Assay for Monitoring Aggregation
This assay is used to detect the formation of β-sheet-rich aggregates, such as amyloid fibrils.
Materials:
-
Peptide stock solution
-
Assay buffer (e.g., PBS, pH 7.4)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Prepare the peptide solution at the desired concentration in the assay buffer. Include negative controls (buffer only) and positive controls if available.
-
Prepare a working solution of ThT in the assay buffer. A final concentration of 10-25 µM ThT in each well is typical.
-
In the 96-well plate, add your peptide samples and controls.
-
Add the ThT working solution to all wells.
-
Incubate the plate, often at 37°C with intermittent shaking, to promote aggregation.
-
Monitor the fluorescence intensity over time. An increase in fluorescence indicates the formation of β-sheet aggregates.
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Sizing
DLS is a non-invasive technique to measure the size distribution of particles in a solution.
Materials:
-
Peptide solution
-
Low-volume cuvette
-
DLS instrument
Procedure:
-
Prepare the peptide sample in a suitable buffer, ensuring it is free of dust and other contaminants by filtering through a 0.22 µm filter.
-
Transfer the sample to the cuvette.
-
Place the cuvette in the DLS instrument and allow the temperature to equilibrate.
-
Perform the measurement according to the instrument's instructions.
-
The instrument will provide data on the hydrodynamic radius of the particles in the solution. The presence of larger species or a high polydispersity index (PDI) is indicative of aggregation.
Visualizations
Caption: A simplified model of the aggregation pathway for Trp-Ser containing peptides.
Caption: A logical workflow for troubleshooting common peptide aggregation issues.
References
- 1. Tryptophan, more than just an interfacial amino acid in the membrane activity of cationic cell-penetrating and antimicrobial peptides | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. peptide.com [peptide.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. bachem.com [bachem.com]
- 10. [PDF] Influence of pH and sequence in peptide aggregation via molecular simulation. | Semantic Scholar [semanticscholar.org]
- 11. Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. researchgate.net [researchgate.net]
- 14. Control of heat-induced aggregation of whey proteins using casein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Evidence of DMSO-Induced Protein Aggregation in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 18. Frontiers | Arginine and Arginine-Rich Peptides as Modulators of Protein Aggregation and Cytotoxicity Associated With Alzheimer’s Disease [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. eurekaselect.com [eurekaselect.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Characterizing Interactions Between Small Peptides and Dimethyl Sulfoxide Using Infrared Spectroscopy and Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.rsc.org [pubs.rsc.org]
Strategies for difficult couplings in solid-phase peptide synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and FAQs to address specific issues encountered during solid-phase peptide synthesis (SPPS), with a focus on overcoming difficult coupling reactions.
Troubleshooting Guides & FAQs
This section addresses common challenges in a question-and-answer format, providing both explanations and actionable solutions.
Q1: How can I identify an incomplete or difficult coupling reaction?
A1: Identifying incomplete couplings early is critical to prevent the accumulation of deletion sequences. Several methods can be used:
-
Colorimetric Tests: Qualitative tests on a few resin beads are the most common in-process controls. The Kaiser test is used for primary amines (all amino acids except proline) and gives an intense blue/purple color if free amines are present, indicating an incomplete coupling. The TNBS test can also be used. Be aware that in cases of severe peptide aggregation, these tests can yield false negatives as the aggregated chains can block access to the N-terminus.[1][2]
-
Real-time Monitoring: Automated synthesizers may offer real-time UV monitoring of the Fmoc deprotection step. A flattened and broadened UV profile can indicate that the N-terminus is becoming less accessible, often due to on-resin aggregation.[1]
-
Test Cleavage and Analysis: For long or critical syntheses, a small amount of the peptide-resin can be cleaved, and the resulting crude peptide analyzed by HPLC and Mass Spectrometry (MS).[2][3] The presence of unexpected peaks or masses corresponding to deletion sequences confirms a coupling issue.
Q2: My coupling reaction is incomplete. What are the immediate troubleshooting steps?
A2: If an incomplete coupling is detected, immediate action is required. The two most common strategies are recoupling (double coupling) and capping.
-
Double Coupling: This is the most straightforward approach. The coupling step is simply repeated with a fresh solution of the activated amino acid to force the reaction to completion. This is often recommended for sterically hindered amino acids like Arginine or when coupling to a Proline residue.[4][5]
-
Capping: If double coupling is unsuccessful or if you wish to prevent the formation of a difficult deletion sequence, the unreacted N-terminal amines can be permanently blocked through acetylation. This is known as capping. A common capping agent is acetic anhydride. Capping terminates the failed chains, preventing them from reacting further and simplifying the final purification.[6]
A general workflow for troubleshooting an incomplete coupling event is shown below.
Caption: Workflow for addressing an incomplete coupling reaction.
Q3: How do I improve the coupling of sterically hindered amino acids (e.g., Val, Ile, Aib, N-methyl amino acids)?
A3: Sterically hindered amino acids, such as β-branched (Val, Ile, Thr) or α,α-disubstituted (Aib) residues, are notoriously difficult to couple due to physical obstruction at the reaction site.[7][8] Several strategies can improve success:
-
Choice of Coupling Reagent: Use highly reactive aminium/uronium salt reagents. HATU and COMU are considered highly efficient for coupling bulky amino acids.[8][9][10] Amino acid fluorides generated in situ using TFFH are also especially effective for hindered residues like Aib.[9]
-
Extended Reaction Times: Allow for longer coupling times (e.g., 2 hours or more) to ensure the reaction reaches completion.[11]
-
Elevated Temperature: Increasing the reaction temperature, often through the use of a microwave peptide synthesizer, can provide the energy needed to overcome the activation barrier, driving difficult couplings to completion quickly and efficiently.[8][12]
-
Double Coupling: As a standard practice, program a double coupling for any known sterically hindered residue in your sequence.[4]
Q4: What strategies can prevent peptide chain aggregation during synthesis?
A4: On-resin aggregation, where peptide chains form secondary structures like β-sheets and interact with each other, is a primary cause of synthesis failure.[1] This blocks reagent access, leading to incomplete coupling and deprotection.
-
Solvent Choice: Switch from the standard solvent DMF to a stronger, more disrupting solvent like N-Methyl-2-pyrrolidone (NMP) or mixtures containing DMSO.[12][13] A "magic mixture" of DCM/DMF/NMP (1:1:1) can also be effective.[11][13]
-
Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to the coupling mixture or using them in washes can help break up the hydrogen bonds that cause aggregation.[11][12]
-
Backbone Modifications: Incorporate structural elements that disrupt secondary structure formation.
-
Pseudoproline Dipeptides: Inserting a pseudoproline dipeptide (a derivative of Ser or Thr) every 6-7 residues effectively breaks up β-sheet formation. The native residue is restored during the final TFA cleavage.[3][11][12]
-
Backbone Protection: Using an amino acid with a temporary backbone protecting group, such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb), physically prevents the inter-chain hydrogen bonding that leads to aggregation.[12]
-
Q5: How can I minimize aspartimide formation?
A5: Aspartimide formation is a base-catalyzed intramolecular side reaction involving the aspartic acid side chain, particularly in Asp-Gly, Asp-Ser, and Asp-Asn sequences.[14][15] It leads to a mixture of byproducts, including α- and β-peptides and racemized products, which are often difficult to separate from the target peptide.[4][15]
-
Modify Deprotection Conditions: The piperidine (B6355638) used for Fmoc deprotection is the primary cause. Adding an acid scavenger like HOBt (1-2%) to the piperidine solution can suppress aspartimide formation.[12] Alternatively, using less basic conditions, such as 2% DBU with 2% piperidine in DMF, can be effective.
-
Use Optimized Protecting Groups: Instead of the standard Asp(OtBu), use a bulkier side-chain protecting group that sterically hinders the cyclization reaction.
-
Backbone Protection: Incorporating a backbone protecting group (Hmb or Dmb) on the residue preceding the aspartic acid can completely prevent aspartimide formation.[12][14]
Q6: What causes racemization during coupling and how can I prevent it?
A6: Racemization is the loss of stereochemical integrity at the α-carbon of the amino acid being coupled, leading to the incorporation of D-amino acids.[16] It is most common for sensitive residues like Cys and His and occurs via the formation of an oxazolone (B7731731) intermediate.[12][16]
-
Use Racemization-Suppressing Additives: When using carbodiimide (B86325) reagents (like DIC), the addition of a nucleophilic additive is essential. OxymaPure and HOAt are more effective at suppressing racemization than the traditional HOBt.[9][16][17]
-
Choose the Right Coupling Reagent: Aminium/uronium reagents that incorporate these additives, such as HATU (HOAt-based) and COMU (Oxyma-based), are designed for high efficiency with low racemization.[9][16][18]
-
Control the Base: The base used during coupling (e.g., DIPEA) can promote racemization. Use the weakest base possible, or a more sterically hindered base like 2,4,6-collidine, and use the minimum amount necessary.[16][18] For carbodiimide couplings with additives like OxymaPure, base-free conditions can be used to minimize racemization.[9]
Data & Reagent Comparison
Quantitative data in SPPS can be sequence-dependent. The tables below provide a general comparison of common reagents.
Table 1: Comparison of Common Coupling Reagents
| Reagent | Reagent Type | Relative Efficiency | Racemization Risk | Key Features & Use Cases |
| DIC/OxymaPure | Carbodiimide + Additive | High | Very Low | Excellent for standard and sensitive couplings; cost-effective. Oxyma is a safer, non-explosive alternative to HOBt/HOAt.[9][16][17] |
| HBTU/TBTU | Aminium/Uronium Salt | High | Low (with base control) | Widely used, reliable workhorses for standard SPPS.[9] |
| HCTU | Aminium/Uronium Salt | Very High | Low | Similar to HBTU but often faster and more efficient.[18] |
| HATU | Aminium/Uronium Salt | Very High | Very Low | Based on HOAt, excellent for hindered couplings and minimizing racemization.[9][10] |
| COMU | Uronium Salt | Very High | Very Low | Oxyma-based, considered one of the most efficient and safest reagents. Excellent for hindered couplings and microwave SPPS.[9][10][19] |
Table 2: Strategies for Difficult Sequences
| Problem | Strategy | Principle | Typical Application |
| Aggregation | Switch solvent to NMP | Improves solvation of peptide-resin | Long, hydrophobic sequences.[12][20] |
| Aggregation | Use Pseudoproline Dipeptides | Disrupts secondary structure formation | Inserted every 6-7 residues in aggregation-prone sequences.[11][12] |
| Aspartimide | Add HOBt to piperidine | Reduces basicity of deprotection solution | Sequences containing Asp-Gly or Asp-Ser.[12][21] |
| Racemization | Use COMU or HATU | Reagent chemistry minimizes oxazolone formation | Coupling of sensitive residues like Cys, His.[9][16] |
| Hindered AA | Use Microwave Synthesis | Increases reaction kinetics | Coupling of Aib, Val, Ile, N-methylated residues.[8][12] |
Key Experimental Protocols
Protocol 1: Standard Double Coupling
This protocol is used when a monitoring test (e.g., Kaiser test) indicates an incomplete coupling.
-
Following the first coupling reaction, drain the reaction vessel.
-
Wash the peptide-resin thoroughly with DMF (3 x 1 min) to remove byproducts and residual reagents.
-
Prepare a fresh solution of the activated amino acid exactly as was done for the first coupling (e.g., using 3-4 equivalents of amino acid and coupling reagent).
-
Add the fresh coupling solution to the resin and agitate for the standard coupling time (e.g., 30-60 minutes).
-
Drain the coupling solution and wash the resin thoroughly with DMF (3-5 x 1 min) before proceeding to the next deprotection step.[5]
Protocol 2: Acetic Anhydride Capping
This protocol is used to terminate unreacted peptide chains.
-
After an incomplete coupling step (and optionally, a failed double coupling attempt), wash the peptide-resin with DMF (3 x 1 min).
-
Prepare the capping solution. A common mixture is Acetic Anhydride/DIPEA/DMF (e.g., 5:10:85 v/v/v).
-
Add the capping solution to the resin, ensuring the beads are fully submerged.
-
Agitate the mixture for 20-30 minutes at room temperature.
-
Drain the capping solution and wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of the capping reagents.
-
Proceed to the next Fmoc-deprotection step in the sequence.
Protocol 3: Coupling with COMU
This protocol outlines a standard coupling cycle using COMU, a highly efficient and safe coupling reagent.[10]
-
Resin Preparation: After successful Fmoc deprotection, wash the peptide-resin thoroughly with DMF (5 x 1 min).
-
Activation Solution: In a separate vial, dissolve the Fmoc-protected amino acid (4 eq. relative to resin loading) and COMU (4 eq.) in DMF.
-
Base Addition: Add DIPEA (8 eq.) to the activation solution and mix briefly (5-10 seconds). The solution may turn yellow.
-
Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the mixture at room temperature for 30-60 minutes. For hindered amino acids, this time can be extended.
-
Washing: Drain the coupling solution and wash the resin with DMF (5 x 1 min) before proceeding to the next cycle.
Caption: A standard Fmoc-SPPS cycle including deprotection and coupling steps.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. biotage.com [biotage.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 9. bachem.com [bachem.com]
- 10. benchchem.com [benchchem.com]
- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 12. peptide.com [peptide.com]
- 13. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
- 17. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 18. mesalabs.com [mesalabs.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Peptide Purity with Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving peptide purity using the pseudoproline dipeptide, Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it improve peptide purity?
This compound is a pseudoproline dipeptide used in solid-phase peptide synthesis (SPPS).[1][2][3][4] It consists of a Tryptophan (Trp) residue with a Boc protecting group on its indole (B1671886) side chain, and a Serine (Ser) residue modified to form a proline-like oxazolidine (B1195125) ring.[1] This modification introduces a "kink" in the peptide backbone, disrupting the formation of secondary structures like β-sheets that are a primary cause of peptide aggregation during synthesis.[5] By preventing aggregation, this dipeptide enhances the solvation of the growing peptide chain, leading to more efficient coupling reactions and significantly improved purity and yield of the final peptide.[6]
Q2: When should I consider using this compound in my peptide synthesis?
You should consider incorporating this pseudoproline dipeptide when synthesizing "difficult sequences" that are prone to aggregation.[5] This includes:
-
Long peptides (over 30 amino acids): Longer chains have a higher propensity to fold and aggregate on the resin.[5]
-
Hydrophobic sequences: Peptides rich in hydrophobic amino acids tend to self-associate.[5]
-
Sequences known to form β-sheets: Certain amino acid combinations are known to favor the formation of secondary structures that hinder synthesis.[5]
For example, the synthesis of the 37-residue human Amylin, a highly aggregation-prone peptide, was only successful when pseudoproline dipeptides were used.[7][8] Standard Fmoc synthesis yielded only trace amounts of the desired product.[5][7]
Q3: How is the pseudoproline moiety removed?
The oxazolidine ring of the pseudoproline is designed to be cleaved under standard final cleavage conditions.[5] Treatment with Trifluoroacetic acid (TFA), typically in a cleavage cocktail with scavengers, will simultaneously cleave the peptide from the resin and remove the pseudoproline and other side-chain protecting groups, regenerating the native Serine residue.[6][9]
Q4: What are the advantages of the Boc protection on the Tryptophan side chain?
The Boc group on the Tryptophan indole nitrogen prevents side reactions during the final TFA cleavage. Specifically, it protects the indole ring from modification by carbocations released from other protecting groups, such as the Pbf group on Arginine.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Crude Peptide Purity/Yield Despite Using the Dipeptide | Suboptimal placement of the pseudoproline dipeptide. | Empirical guidelines suggest placing pseudoproline dipeptides approximately every 5-6 residues and at least 2 residues away from a natural proline. Consider inserting it just before a known hydrophobic or aggregation-prone region.[5] |
| Inefficient coupling of the pseudoproline dipeptide. | Although designed for standard coupling, difficult sequences may require optimization. Use a 5-fold excess of the dipeptide and an efficient coupling reagent like HBTU or HATU. Extend the coupling time to 1-2 hours and monitor completion with a Kaiser or TNBS test.[9] | |
| Peptide aggregation is still occurring. | For extremely difficult sequences, consider using a combination of aggregation-disrupting techniques. This can include using a more solvating resin (e.g., PEG-based), performing the synthesis at a slightly elevated temperature, or using chaotropic salts in the coupling mixture.[9] | |
| Mass Spectrometry Shows Unexpected Masses (+35 m/z or other adducts) | Incomplete cleavage of the oxazolidine ring. | While standard TFA cleavage is usually sufficient, some sequences may require extended cleavage times (e.g., up to 4-6 hours for Cys-pseudoprolines).[10] Ensure your cleavage cocktail and time are adequate. A test cleavage on a small amount of resin can help optimize this.[11] |
| Formation of side products under harsh conditions. | Under elevated temperatures and pressures, as in some flow chemistry systems, pseudoprolines can catalyze aspartimide formation or form imine derivatives.[12][13] If using such systems, carefully control the temperature. | |
| Mass spectrometry artifacts. | In some cases, unexpected masses can be artifacts of the mass spectrometry process itself, especially with complex peptides.[14] Confirm the presence of impurities with an orthogonal method like analytical HPLC. | |
| Difficulty in Purifying the Final Peptide | Co-elution of closely related impurities. | The use of pseudoproline dipeptides generally simplifies HPLC purification by reducing deletion sequences.[15] If purification is still challenging, optimize the HPLC gradient. A shallower gradient can improve the resolution of the main peak from impurities. |
Data Presentation
The inclusion of pseudoproline dipeptides has a significant impact on the purity of crude peptides, particularly for difficult sequences.
| Peptide Sequence | Synthesis Strategy | Crude Purity (by HPLC) | Reference |
| Pramlintide (37-mer) | Standard Fmoc SPPS with a single pseudoproline dipeptide | ≥30% | [16] |
| Pramlintide (37-mer) | Standard Fmoc SPPS with a single pseudoproline and 0.1M HOBt in deprotection | ≥37% | [16] |
| Human Amylin (8-37 fragment) | Standard Fmoc SPPS | Traces of desired product | [7] |
| Human Amylin (8-37 fragment) | Fmoc SPPS with pseudoproline dipeptides | Successful synthesis, allowing for purification | [7] |
| Human Amylin (1-37) | Standard Fmoc SPPS | Not pure enough for further steps | |
| Human Amylin (1-37) | Fmoc SPPS with pseudoproline dipeptides | Successful synthesis and purification |
Experimental Protocols
Protocol 1: Incorporation of this compound in Manual SPPS
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF (5-7 times).
-
Coupling of the Dipeptide:
-
In a separate vessel, dissolve this compound (2-5 equivalents relative to resin loading) and a coupling agent such as HBTU (2-5 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (4-10 equivalents) to the solution to pre-activate for 1-2 minutes.
-
Add the activated dipeptide solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, extend the coupling time or perform a second coupling.
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
-
Continuation of Synthesis: Proceed with the standard Fmoc-SPPS cycles for the remaining amino acids. Remember to omit the coupling step for the Serine residue as it is already incorporated.
Protocol 2: Final Cleavage and Deprotection
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.
-
Cleavage:
-
Prepare a cleavage cocktail. A standard and effective cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[9]
-
Add the cleavage cocktail to the dried peptide-resin.
-
Gently agitate the mixture for 2-3 hours at room temperature. The oxazolidine ring of the pseudoproline will be cleaved during this step.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
-
Analysis: Analyze the crude peptide by analytical HPLC and mass spectrometry to confirm its identity and purity.
Visualizations
Caption: Workflow for SPPS incorporating a pseudoproline dipeptide.
Caption: Troubleshooting logic for low peptide purity issues.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chempep.com [chempep.com]
- 3. shop.bachem.com [shop.bachem.com]
- 4. Fmoc-Trp(Boc)-Ser(ψMe,Mepro)-OH - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 10. Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc-Based Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Approaches towards the quantitative analysis of peptides and proteins by reversed-phase high-performance liquid chromatography in the absence of a pure reference sample - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. US8846614B2 - Process for the synthesis of 37-mer peptide pramlintide - Google Patents [patents.google.com]
Technical Support Center: Solid-Phase Peptide Synthesis (SPPS) with Pseudoproline Dipeptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of pseudoproline dipeptides in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are pseudoproline dipeptides and why are they used in SPPS?
A1: Pseudoproline dipeptides are synthetically modified dipeptides derived from serine (Ser), threonine (Thr), or cysteine (Cys) residues.[1] In these dipeptides, the side chain of Ser/Thr or Cys is cyclized with its backbone amide nitrogen, forming an oxazolidine (B1195125) or thiazolidine (B150603) ring structure, respectively.[1][2] This five-membered ring mimics the structure of proline, inducing a "kink" in the peptide backbone.[2][3] This structural disruption is the primary reason for their use in SPPS, as it effectively breaks the inter-chain hydrogen bonding that leads to peptide aggregation and the formation of secondary structures like β-sheets.[3][4] By preventing aggregation, pseudoproline dipeptides enhance the solvation of the growing peptide chain, leading to improved coupling efficiency, higher crude peptide purity, and increased overall yield, especially for long or "difficult" sequences.[4][5][6] The native Ser, Thr, or Cys residue is regenerated during the final trifluoroacetic acid (TFA) cleavage step.[2]
Q2: What are the main advantages of using pseudoproline dipeptides?
A2: The primary advantages of incorporating pseudoproline dipeptides in your SPPS workflow include:
-
Prevention of Peptide Aggregation: By disrupting secondary structure formation, they significantly reduce on-resin aggregation.[3][4]
-
Increased Yield and Purity: Improved solvation and coupling efficiency lead to higher yields of the desired peptide and a cleaner crude product.[6][7] In some cases, yields can be increased by up to 10-fold in highly aggregated sequences.[1]
-
Enhanced Solubility: Peptides containing pseudoproline moieties often exhibit improved solubility in common SPPS solvents.[1]
-
Facilitation of Difficult Syntheses: They are particularly effective in the synthesis of long peptides (>30 amino acids), hydrophobic sequences, and peptides prone to aggregation.[5][8]
-
Improved Cyclization Efficiency: The pre-organization of the peptide backbone into a turn-conformation can accelerate and improve the yield of peptide cyclization.[9]
Q3: Are there any general guidelines for using pseudoproline dipeptides?
A3: Yes, for optimal results, consider the following guidelines:
-
Placement: Insert pseudoproline dipeptides before hydrophobic regions to maximize their aggregation-disrupting effect.[9]
-
Spacing: It is recommended to have a spacing of at least 2 amino acids between a pseudoproline and another proline or pseudoproline residue. The optimal spacing is generally considered to be 5-6 amino acids.[9]
-
Resin Choice: For particularly challenging sequences, pairing pseudoproline dipeptides with low-aggregation resins like PEG-based resins can yield the best results.[1]
-
Coupling: Standard coupling reagents such as HBTU, HATU, or DIC/HOBt are effective for incorporating pseudoproline dipeptides.[1][4]
Troubleshooting Guides
This section addresses specific issues that you may encounter during SPPS with pseudoproline dipeptides.
Issue 1: Unexpected Side Product Formation - Aspartimide
Q: I am using a pseudoproline dipeptide to prevent aggregation, but I am observing a significant amount of aspartimide-related side products. Isn't pseudoproline supposed to suppress this?
A: While pseudoproline dipeptides are known to suppress aspartimide formation in many cases by disrupting the peptide backbone conformation, recent studies have shown that under certain conditions, they can paradoxically catalyze this side reaction.[1][10][11] This is particularly observed under harsh conditions, such as the elevated temperatures and pressures used in some automated flow peptide synthesizers.[10][11]
Troubleshooting Steps:
-
Review Synthesis Conditions:
-
Temperature: If using elevated temperatures, consider reducing the temperature for the coupling and deprotection steps involving and immediately following the aspartic acid residue. High temperatures are a major contributor to this side reaction.[10]
-
Pressure: In flow-based systems, high pressure can also contribute to this side reaction.[10] If possible, optimize the flow rate and pressure settings.
-
-
Optimize Deprotection:
-
Time: Minimize the exposure time to the basic deprotection solution (e.g., piperidine).
-
Additives: Consider adding 0.1 M HOBt to the piperidine (B6355638) deprotection solution, which has been shown to reduce aspartimide formation.
-
-
Protecting Group Strategy:
-
For highly sensitive sequences, consider using a different protecting group for the aspartic acid side chain that is less prone to aspartimide formation, such as Asp(OMpe) or Asp(OBno).
-
Quantitative Data on Aspartimide Formation:
| Peptide Sequence Motif | Condition | Aspartimide Formation | Reference |
| Ac-Xaa-Asp-Gly-Ala-Lys-Phe-NH2 | Standard Fmoc-SPPS | Up to 13% depending on the preceding amino acid (Xaa) | [12] |
| Asp-Gly | Standard Fmoc-SPPS | Prone to significant aspartimide formation | [13] |
| Asp-Ser/Thr | Standard Fmoc-SPPS | Prone to isomerization and aspartimide formation | [10] |
| Asp-Xaa with Pseudoproline | Elevated Temperature (80°C) | Catalyzed aspartimide formation observed | [10][11] |
Issue 2: Unexpected Side Product Formation - Imine Derivative
Q: My mass spectrometry results show a peak corresponding to the mass of my peptide with an unexpected modification related to the pseudoproline dipeptide. What could this be?
A: Under elevated temperatures, the oxazolidine ring of the pseudoproline moiety can undergo a ring-opening to form a stable imine derivative.[10][11] This has been observed in automated flow peptide chemistry where high temperatures are often employed.[10]
Troubleshooting Steps:
-
Temperature Control: The most effective way to avoid this side reaction is to perform the synthesis at room temperature, especially during the steps involving the pseudoproline dipeptide.
-
Manual Coupling: If using an automated synthesizer with elevated temperatures, consider manually coupling the pseudoproline dipeptide and the subsequent amino acid at room temperature.
-
Analytical Verification: Use techniques like NMR to confirm the structure of the side product if it is present in significant amounts.
Issue 3: Incomplete Cleavage of the Pseudoproline Ring
Q: After TFA cleavage, my mass spectrometry results indicate that the pseudoproline ring is still intact. How can I ensure complete cleavage?
A: While the oxazolidine ring of Ser/Thr-derived pseudoprolines is generally labile to standard TFA cleavage cocktails, incomplete cleavage can sometimes occur.[14] Thiazolidine rings from Cys-derived pseudoprolines can be significantly more stable and require longer cleavage times.[15]
Troubleshooting Steps:
-
Extend Cleavage Time: For oxazolidine rings, increasing the cleavage time from the standard 1-2 hours to 3-4 hours is often sufficient.[4] For thiazolidine rings, significantly longer cleavage times (e.g., 6 hours or more) may be necessary.[15]
-
Optimize Cleavage Cocktail: Ensure your cleavage cocktail is fresh and contains the appropriate scavengers for your peptide sequence. A standard cocktail of TFA/water/TIS (95:2.5:2.5) is usually effective.[4]
-
Temperature during Cleavage: For very stable thiazolidine rings, performing the cleavage at a slightly elevated temperature (e.g., 45°C) may be required, but this should be done with caution as it can increase the risk of other side reactions.
Issue 4: Mass Spectrometry Artifacts
Q: The mass spectrum of my crude peptide shows a higher than expected molecular weight. Could this be related to the pseudoproline dipeptide?
A: Yes, the incorporation of pseudoproline dipeptides can sometimes lead to mass spectrometry artifacts, showing a higher than expected molecular weight.[1] This is thought to be due to ion entanglement or stabilization effects.[1]
Troubleshooting Steps:
-
Confirm with Other Techniques: Do not rely solely on mass spectrometry for product verification. Use analytical HPLC to assess the purity and NMR spectroscopy to confirm the structure of the final peptide.[1]
-
Fragment Analysis: If possible, perform MS/MS fragmentation to confirm the peptide sequence and identify the source of the mass discrepancy.
-
Review for Incomplete Cleavage: As mentioned in the previous section, ensure that the pseudoproline ring and all other protecting groups have been completely cleaved.
Experimental Protocols
Protocol 1: Manual Coupling of a Pseudoproline Dipeptide
This protocol describes the manual coupling of a pseudoproline dipeptide using phosphonium/aminium activation.
-
Reagent Preparation:
-
Dissolve the Fmoc-protected pseudoproline dipeptide (5 equivalents relative to resin loading) and a coupling reagent (e.g., HATU, HBTU, PyBOP; 5 equivalents) in a minimal volume of DMF or NMP.
-
Add DIPEA (10 equivalents) to the solution and mix thoroughly.
-
-
Coupling Reaction:
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a qualitative test (e.g., Kaiser test) on a small sample of beads to confirm the completion of the coupling.
-
If the coupling is incomplete, extend the reaction time or perform a second coupling.
-
Once the reaction is complete, wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.
-
-
Chain Elongation:
-
Proceed with the Fmoc deprotection of the pseudoproline dipeptide and the coupling of the next amino acid in the sequence.
-
Visualizations
Caption: Workflow for SPPS incorporating pseudoproline dipeptides.
Caption: Troubleshooting workflow for common side reactions.
References
- 1. chempep.com [chempep.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. peptide.com [peptide.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Common errors in mass spectrometry-based analysis of post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
Choosing the right cleavage cocktail for tryptophan-containing peptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the cleavage of tryptophan-containing peptides.
Troubleshooting Guide
Issue 1: Presence of unexpected peaks with higher mass in HPLC/LC-MS analysis of the crude peptide.
-
Possible Cause A: Tryptophan Alkylation. During acid-mediated cleavage, protecting groups from other amino acids (e.g., t-butyl from Boc, Trt from His/Cys/Asn/Gln) or the resin linker can generate reactive carbocations.[1] These carbocations can then attack the electron-rich indole (B1671886) ring of tryptophan, leading to alkylated side products.[2][3]
-
Solution:
-
Use of Scavengers: Incorporate effective scavengers in your cleavage cocktail to trap these reactive carbocations.[4] Triisopropylsilane (TIS) is particularly effective against trityl cations, while 1,2-ethanedithiol (B43112) (EDT) can also be used.[5] A common general-purpose cocktail is TFA/TIS/H₂O (95:2.5:2.5).
-
Protect the Indole Nitrogen: For future syntheses, using Fmoc-Trp(Boc)-OH is highly recommended as it effectively prevents alkylation of the indole ring.[6]
-
-
Possible Cause B: Tryptophan Sulfonation. If your peptide contains arginine protected with sulfonyl-based groups (e.g., Pmc, Pbf, Mtr), these can be transferred to the tryptophan side chain during cleavage.[1][7]
-
Solution:
-
Choice of Arginine Protecting Group: The Pbf group is generally less prone to this side reaction compared to Pmc.[7][8]
-
Optimized Cleavage Cocktail: Using a scavenger like thioanisole (B89551) can help suppress this side reaction.[7] Reagent K, which contains thioanisole, is a suitable option.[1][9]
-
Indole Protection: Again, using Fmoc-Trp(Boc)-OH provides the best protection against this modification.
-
Issue 2: Low yield of the desired peptide.
-
Possible Cause A: Incomplete Cleavage from the Resin or Incomplete Deprotection. Some protecting groups, like Arg(Mtr), require longer cleavage times for complete removal.[5]
-
Solution:
-
Extend Cleavage Time: Increase the duration of the cleavage reaction. It is advisable to perform a time-course study by taking small aliquots at different time points to determine the optimal cleavage time.[10]
-
Repeat Cleavage: If incomplete deprotection is observed after the initial cleavage, the precipitated peptide can be subjected to a second cleavage with a fresh cocktail.
-
-
Possible Cause B: Reattachment of the Peptide to the Resin. This is more common with C-terminal tryptophan-containing peptides, where the cleaved peptide can reattach to the resin-bound carbocations.[2][11]
-
Solution:
Issue 3: Observation of a peak with M+16 in mass spectrometry.
-
Possible Cause: Oxidation of Tryptophan. The indole ring of tryptophan is susceptible to oxidation, which can occur during prolonged exposure to the acidic cleavage cocktail.[7][10]
-
Solution:
-
Minimize Cleavage Time: Use the shortest effective cleavage time determined from optimization experiments.
-
Work Under Inert Atmosphere: Performing the cleavage reaction under a nitrogen or argon atmosphere can help to minimize oxidation.[10]
-
Add Reducing Scavengers: While not always standard for tryptophan protection, adding a small amount of a reducing agent like dithiothreitol (B142953) (DTT) might be beneficial in specific cases.
-
Frequently Asked Questions (FAQs)
Q1: What is the best cleavage cocktail for a peptide containing tryptophan?
The optimal cleavage cocktail depends on the other amino acids in your peptide sequence and their protecting groups. A good starting point for many sequences is TFA/TIS/H₂O (95:2.5:2.5) due to its effectiveness and low odor.[12] However, if your peptide contains other sensitive residues like Cys or Met, or Arg(Pmc/Pbf), a more complex cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5) is recommended.[1][13]
Q2: Is it necessary to protect the indole nitrogen of tryptophan during solid-phase peptide synthesis (SPPS)?
While not strictly mandatory for all sequences, protecting the indole nitrogen, typically with a Boc group (Fmoc-Trp(Boc)-OH), is highly recommended.[6] This protection significantly reduces the risk of alkylation and sulfonation, leading to a cleaner crude product and higher final yield.[8]
Q3: How long should the cleavage reaction be carried out?
A standard cleavage time is typically 2-4 hours at room temperature.[9][10] However, for peptides with multiple protecting groups or more stable protecting groups like Arg(Mtr), longer cleavage times of up to 6 hours or more may be necessary.[5] It is always best to optimize the cleavage time for your specific peptide.
Q4: My peptide is poorly soluble after cleavage and precipitation. What can I do?
Poor solubility can be due to residual scavengers or the intrinsic properties of the peptide. Ensure the peptide pellet is thoroughly washed with cold diethyl ether to remove scavengers.[10] If solubility issues persist, trying different solvent systems for purification, such as those containing a small amount of formic acid or trifluoroacetic acid, may help.
Data Presentation: Comparison of Common Cleavage Cocktails
| Cleavage Cocktail | Composition (v/v) | Recommended For | Not Recommended For |
| TFA/H₂O | 95:5 | Peptides without Trp, Met, or Cys.[2] | Peptides containing Trp, Met, or Cys due to high risk of side reactions.[2] |
| TFA/TIS/H₂O | 95:2.5:2.5 | General purpose, low-odor cocktail for peptides with Trp, especially when Trp(Boc) is used.[12] | May not be sufficient for peptides with multiple sensitive residues requiring a more complex scavenger mixture. |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | Peptides with multiple sensitive residues including Cys, Met, Trp, and Tyr.[1][9][13] | The malodorous nature of thioanisole and EDT can be a drawback. |
| Reagent R | TFA/Thioanisole/EDT/Anisole (90:5:3:2) | Peptides with Arg(Pmc/Pbf/Mtr) and Trp. Minimizes reattachment of Trp to the linker on PAL or BAL resins.[10][13] | Similar odor concerns as Reagent K. |
Experimental Protocols
Detailed Methodology for Cleavage of a Tryptophan-Containing Peptide using TFA/TIS/H₂O
-
Resin Preparation:
-
Place the dry peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Wash the resin with dichloromethane (B109758) (DCM) (3 x 5 mL) to swell the resin and remove residual solvents from synthesis.[10]
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
-
Cleavage Cocktail Preparation:
-
In a fume hood, prepare the cleavage cocktail by combining Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water in a 95:2.5:2.5 volumetric ratio. For 10 mL of cocktail, this would be 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of water. Prepare the cocktail fresh before use.
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the dried peptide-resin (approximately 1-2 mL for 100 mg of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours. The resin may change color, which is normal.[2]
-
-
Peptide Precipitation and Isolation:
-
Filter the resin from the cleavage mixture into a clean centrifuge tube.
-
Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.[10]
-
Add the combined TFA filtrate to approximately 10 volumes of cold diethyl ether. A white precipitate of the crude peptide should form.[10]
-
Centrifuge the suspension to pellet the peptide.[10]
-
Carefully decant the ether supernatant.[10]
-
-
Washing and Drying:
-
Wash the peptide pellet with cold diethyl ether (3 x 10 mL) to remove residual scavengers and cleavage byproducts. After each wash, centrifuge and decant the supernatant.[10]
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to remove all traces of ether.[10]
-
-
Analysis:
-
Dissolve a small amount of the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Analyze the purity of the crude peptide by High-Performance Liquid Chromatography (HPLC) and confirm the molecular weight by Mass Spectrometry (MS).[10]
-
Mandatory Visualization
Caption: Tryptophan alkylation side reaction and scavenger protection mechanism.
Caption: Experimental workflow for peptide cleavage and analysis.
Caption: Decision tree for selecting the appropriate cleavage cocktail.
References
- 1. benchchem.com [benchchem.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. americanpeptidesociety.org [americanpeptidesociety.org]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store the solid compound at temperatures of -10°C or lower. Some suppliers suggest storage at 2-8°C; however, to ensure maximum stability and prevent degradation over time, the colder temperature is advisable. The compound should be stored in a tightly sealed container to protect it from moisture.
Q2: How stable is this compound in its solid form?
When stored under the recommended conditions (frozen and protected from moisture), the solid dipeptide is generally stable. A Safety Data Sheet (SDS) for a similar pseudoproline dipeptide indicates that it is stable under recommended storage conditions. Avoid contact with strong oxidizing agents.
Q3: What is the stability of this compound in solution?
Solutions of this compound are less stable than the solid compound and should be prepared fresh for each use. If short-term storage of a solution is necessary, it is best to keep it at 2-8°C for no longer than 24 hours. Prolonged storage in solution, especially at room temperature or in basic conditions, can lead to degradation of the Fmoc group and hydrolysis of the peptide bond.
Q4: Is the pseudoproline (oxazolidine) ring stable during peptide synthesis?
The oxazolidine (B1195125) ring of the pseudoproline moiety is designed to be stable under the standard conditions of Fmoc solid-phase peptide synthesis (SPPS), including treatment with weak acids.[1] It is, however, susceptible to hydrolysis under strongly acidic or basic conditions. The primary purpose of the pseudoproline is to be cleaved during the final trifluoroacetic acid (TFA) deprotection step, regenerating the native serine residue.[2]
Q5: Can this compound degrade during delivery and handling?
While the compound is generally stable at ambient temperatures for short periods, such as during shipping, it is recommended to store it under the recommended refrigerated or frozen conditions immediately upon receipt to maximize its shelf life. Exposure to moisture, heat, or light should be minimized during handling.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound in your experiments.
Issue 1: Incomplete Coupling Reactions
-
Symptom: The Kaiser test remains positive after a coupling reaction with this compound.
-
Possible Cause: The steric hindrance of the pseudoproline dipeptide can sometimes lead to slower coupling kinetics.
-
Troubleshooting Steps:
-
Double Coupling: If the initial coupling is incomplete, perform a second coupling step with fresh reagents.
-
Optimize Activation: Ensure that the activation of the dipeptide with reagents like HBTU and DIEA is sufficient before adding it to the resin.
-
Check Reagent Quality: Use high-purity solvents and coupling reagents, as contaminants can interfere with the reaction.
-
Issue 2: Unexpected Peaks in HPLC Analysis Post-Cleavage
-
Symptom: The HPLC chromatogram of the crude peptide shows unexpected side products.
-
Possible Cause: Under harsh conditions, such as elevated temperatures and pressure, the pseudoproline moiety may catalyze side reactions like aspartimide formation.
-
Troubleshooting Steps:
-
Optimize Cleavage Time: Limit the exposure of the peptide to the TFA cleavage cocktail to the minimum time required for complete deprotection (typically 2-3 hours).
-
Control Temperature: Avoid excessive heat during synthesis and cleavage steps.
-
Review Peptide Sequence: If the sequence is prone to aspartimide formation, consider alternative synthetic strategies.
-
Issue 3: Loss of Compound Integrity in Solution
-
Symptom: A freshly prepared solution of the dipeptide gives poor coupling results.
-
Possible Cause: The compound may have degraded in the solvent.
-
Troubleshooting Steps:
-
Use Fresh Solutions: Always prepare solutions of this compound immediately before use.
-
Solvent Purity: Ensure that the solvent (e.g., DMF) is of high purity and free of amines or water, which can cause degradation.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Condition | Temperature | Duration | Notes |
| Long-Term Storage | ≤ -10°C | > 1 month | Store in a tightly sealed container, protected from light and moisture. |
| Short-Term Storage | 2-8°C | < 1 month | Suitable for frequent use, but colder is better for longer periods. |
| In Solution (for immediate use) | Room Temperature | < 4 hours | Prepare fresh and use immediately for best results. |
| In Solution (short-term) | 2-8°C | < 24 hours | If immediate use is not possible, store refrigerated for a short period. |
Experimental Protocols
Protocol: Assessment of this compound Stability in Solution
This protocol outlines a method to evaluate the stability of the dipeptide in a common solvent used in peptide synthesis.
Materials:
-
This compound
-
High-purity N,N-Dimethylformamide (DMF)
-
HPLC system with a C18 column
-
Analytical balance
-
Volumetric flasks and pipettes
-
Vials for sample storage at different temperatures
Methodology:
-
Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in DMF to a final concentration of 10 mg/mL.
-
Time-Zero Analysis: Immediately after preparation, dilute an aliquot of the stock solution with the mobile phase and inject it into the HPLC system to obtain the initial purity profile (t=0).
-
Sample Incubation: Aliquot the stock solution into separate vials and store them under the following conditions:
-
-20°C
-
4°C
-
Room Temperature (e.g., 25°C)
-
-
Time-Point Analysis: At specified time intervals (e.g., 1, 4, 8, 24, and 48 hours), retrieve a vial from each storage condition.
-
HPLC Analysis: Dilute the samples and analyze them by HPLC under the same conditions as the t=0 sample.
-
Data Analysis: Compare the peak area of the intact dipeptide at each time point to the t=0 sample to determine the percentage of degradation. Monitor for the appearance of new peaks corresponding to degradation products.
Visualizations
Caption: Troubleshooting workflow for common issues.
Caption: Workflow for assessing solution stability.
References
Validation & Comparative
A Head-to-Head Comparison: Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH vs. Standard Fmoc-Trp-Ser-OH Dipeptide in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of building blocks is paramount to achieving high yields and purity, particularly when dealing with aggregation-prone sequences. This guide provides a comprehensive comparison between the pseudoproline dipeptide, Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH, and the standard stepwise synthesis of the Fmoc-Trp-Ser-OH dipeptide sequence.
The strategic incorporation of pseudoproline dipeptides has emerged as a powerful tool to disrupt the secondary structures that lead to on-resin aggregation during solid-phase peptide synthesis (SPPS), a common cause of failed or low-yield syntheses.[1][2] This guide delves into the structural differences, performance metrics, and experimental protocols associated with these two approaches, supported by experimental data.
At a Glance: Key Differences and Performance Advantages
The fundamental difference lies in the temporary cyclization of the serine residue in the pseudoproline dipeptide. This modification introduces a "kink" in the peptide backbone, effectively disrupting the inter-chain hydrogen bonding that initiates aggregation and β-sheet formation.[2][3] The native Trp-Ser sequence is fully restored upon final cleavage from the resin with trifluoroacetic acid (TFA).[2]
| Feature | This compound | Standard Fmoc-Trp-Ser-OH Synthesis |
| Structure | Serine is temporarily protected as a dimethyloxazolidine, creating a proline-like kink. | Stepwise coupling of Fmoc-Trp(Boc)-OH followed by Fmoc-Ser(tBu)-OH. |
| Primary Advantage | Disrupts on-resin peptide aggregation, leading to higher yields and purity, especially in "difficult" sequences.[4] | Standard, widely used method. |
| Solubility | Improves the solubility of the growing peptide chain in common SPPS solvents.[2] | Can be problematic for hydrophobic or aggregation-prone sequences. |
| Coupling Efficiency | Enhances coupling efficiency by minimizing steric hindrance from aggregated chains.[2] | Can be low in aggregating sequences, leading to deletion products. |
| Yield | Can significantly increase the yield of the desired peptide, in some cases by up to 10-fold in highly aggregated sequences.[2] | Often low for "difficult" sequences. |
| Purity | Leads to cleaner crude products, simplifying purification.[4] | Crude product can be a complex mixture of desired peptide and deletion sequences. |
| Cost | Higher initial cost per building block. | Lower cost for individual amino acids. |
| Application | Ideal for the synthesis of long peptides, cyclic peptides, and sequences known to aggregate.[4] | Suitable for short, non-aggregating peptides. |
Supporting Experimental Data: A Case Study with Amyloid β-Peptide (Aβ1–42)
The synthesis of the highly amyloidogenic and aggregation-prone Aβ1–42 peptide provides a compelling case for the use of pseudoproline dipeptides. A study demonstrated a significant improvement in the crude yield of Aβ1–42 when pseudoprolines were incorporated into the synthesis strategy.
| Synthesis Strategy | Crude Yield | Reference |
| Standard Fmoc/tBu SPPS | Not reported as successful | [1] |
| Fmoc/tBu SPPS with Pseudoproline Dipeptides | 57% | [1] |
While this case study does not specifically involve the Trp-Ser sequence, it quantitatively illustrates the power of the pseudoproline approach in overcoming the challenges posed by a notoriously "difficult" peptide. The improved yield is a direct consequence of mitigating on-resin aggregation, a benefit that is transferable to other aggregation-prone sequences, including those containing Trp-Ser motifs.
Experimental Protocols
The incorporation of this compound into an SPPS protocol is straightforward and compatible with standard automated peptide synthesizers. Below is a comparative overview of the key steps in the synthesis of a hypothetical peptide containing a Trp-Ser sequence.
Standard Fmoc-Trp-Ser-OH Synthesis Protocol
This protocol involves the sequential coupling of individual amino acids.
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. This is typically a two-step process (e.g., 3 minutes followed by 12 minutes). Wash the resin thoroughly with DMF.
-
Coupling of Fmoc-Ser(tBu)-OH:
-
Activate Fmoc-Ser(tBu)-OH (e.g., 5 equivalents) with a coupling reagent such as HBTU (5 equivalents) in the presence of a base like N,N-diisopropylethylamine (DIPEA) (10 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin and allow it to react for a specified time (e.g., 40 minutes).
-
Wash the resin with DMF.
-
-
Fmoc Deprotection: Repeat the deprotection step to remove the Fmoc group from the newly added serine residue.
-
Coupling of Fmoc-Trp(Boc)-OH:
-
Activate Fmoc-Trp(Boc)-OH (5 equivalents) with HBTU (5 equivalents) and DIPEA (10 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react.
-
Wash the resin with DMF.
-
-
Continue Synthesis: Repeat the deprotection and coupling cycles for the remaining amino acids in the sequence.
-
Final Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail, typically containing a high concentration of TFA (e.g., TFA/triisopropylsilane/water, 95:2.5:2.5), to cleave the peptide from the resin and remove all side-chain protecting groups.
This compound Dipeptide Synthesis Protocol
This protocol utilizes the pre-formed pseudoproline dipeptide.
-
Resin Preparation and Initial Amino Acid Couplings: Proceed with the synthesis of the peptide sequence C-terminal to the serine residue as described in the standard protocol.
-
Fmoc Deprotection: After the coupling of the amino acid preceding the Trp-Ser sequence, perform the standard Fmoc deprotection and wash steps.
-
Coupling of this compound:
-
Activate the pseudoproline dipeptide (e.g., 3-5 equivalents) with a suitable coupling reagent (e.g., HBTU, HATU, or PyBOP) and a base (e.g., DIPEA) in DMF or NMP.
-
Add the activated dipeptide solution to the deprotected resin. Due to the steric hindrance of the pseudoproline moiety, a longer coupling time (e.g., 1-2 hours) may be required.
-
Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test.
-
Wash the resin thoroughly with DMF.
-
-
Continue Synthesis: Proceed with the deprotection and coupling of the next amino acid in the sequence.
-
Final Cleavage and Deprotection: Use the same final cleavage cocktail as in the standard protocol. The TFA will cleave the peptide from the resin and simultaneously hydrolyze the oxazolidine (B1195125) ring of the pseudoproline, regenerating the native serine residue.
Visualizing the Workflow and Rationale
To better illustrate the process and the underlying principle, the following diagrams created using Graphviz are provided.
Caption: Standard Fmoc-SPPS workflow for a Trp-Ser sequence.
Caption: Streamlined SPPS workflow using the pseudoproline dipeptide.
Caption: Mechanism of aggregation disruption by pseudoproline dipeptides.
Conclusion
The use of this compound offers a distinct advantage over the standard, stepwise synthesis of the Trp-Ser dipeptide motif, particularly in the context of "difficult" or aggregation-prone sequences. While the initial cost of the pseudoproline dipeptide is higher, the investment can be justified by significantly improved yields, higher purity of the crude product, and simplified purification processes. For researchers and drug developers tackling the synthesis of long, complex, or hydrophobic peptides, the incorporation of pseudoproline dipeptides is a highly effective strategy to mitigate the risks of synthesis failure due to on-resin aggregation.
References
- 1. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02929F [pubs.rsc.org]
- 2. chempep.com [chempep.com]
- 3. peptide.com [peptide.com]
- 4. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Taming "Difficult" Peptides: A Comparative Guide to Pseudoproline Dipeptides and Dmb/Hmb Protected Amino Acids
For researchers, scientists, and drug development professionals navigating the challenges of synthesizing aggregation-prone peptides, the choice of chemical tools is paramount. This guide provides an objective comparison of two powerful strategies: the incorporation of pseudoproline dipeptides and the use of 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acids. By examining their mechanisms, performance, and practical considerations, this document aims to equip researchers with the knowledge to select the optimal approach for their specific synthetic needs.
The chemical synthesis of long and complex peptides, particularly those with hydrophobic residues, is often hampered by on-resin aggregation. This phenomenon, driven by interchain hydrogen bonding and the formation of secondary structures like β-sheets, can lead to incomplete reactions, low yields, and difficult purifications. To overcome these hurdles, various backbone protection strategies have been developed. Among the most effective are the use of pseudoproline dipeptides and Dmb/Hmb protected amino acids, both of which disrupt the hydrogen bonding patterns responsible for aggregation.
Mechanism of Action: A Tale of Two Strategies
Pseudoproline dipeptides, derived from serine, threonine, or cysteine, introduce a "kink" into the peptide backbone. This is achieved by forming a temporary oxazolidine (B1195125) or thiazolidine (B150603) ring, which mimics the structure of proline and favors a cis-amide bond. This conformational disruption effectively breaks the regular secondary structures that lead to aggregation, thereby improving the solvation of the growing peptide chain.
On the other hand, Dmb and Hmb groups act as temporary protecting groups for the backbone amide nitrogen. By replacing the amide hydrogen, they physically block the formation of interchain hydrogen bonds, which are the primary drivers of β-sheet formation and subsequent aggregation. This strategy is not limited to specific amino acids and can be applied to various residues within a "difficult" sequence.
Performance Comparison: A Data-Driven Look
The choice between pseudoproline dipeptides and Dmb/Hmb protected amino acids often depends on the specific peptide sequence and the desired outcome. While both methods significantly improve the synthesis of "difficult" peptides, they exhibit different performance characteristics.
| Feature | Pseudoproline Dipeptides | Dmb/Hmb Protected Amino Acids |
| Applicability | Limited to Ser, Thr, Cys residues. | Applicable to a wider range of amino acids, particularly effective for Gly. |
| Efficacy | Highly effective in disrupting β-sheets and improving solubility. Often considered superior in direct comparisons. | Very effective, especially in hydrophobic sequences. |
| Coupling Efficiency | Introduced as dipeptides to avoid difficult coupling onto the hindered ring. | Coupling of the subsequent amino acid onto the Dmb/Hmb-protected residue can be slow and incomplete. |
| Yield Improvement | Can increase product yields by up to 10-fold in highly aggregated sequences. | Leads to improved reaction rates and higher yields. |
| Crude Purity | Results in remarkable improvements in the quality and yield of crude products. | Significantly improves crude peptide purity. |
| Racemization | C-terminal pseudoproline residues can be coupled with minimal racemization. | Can help in preventing side reactions like aspartimide formation which can lead to racemization. |
| Deprotection | The protecting group is smoothly cleaved by trifluoroacetic acid (TFA) during final cleavage. | The Dmb/Hmb group is removed during the standard TFA-mediated cleavage and deprotection. |
| Commercial Availability | A wide range of Fmoc-protected pseudoproline dipeptides are commercially available. | Fmoc-protected Dmb/Hmb amino acids and dipeptides are commercially available. |
Experimental Protocols
To facilitate a direct comparison of these two methodologies, the following generalized experimental protocols for solid-phase peptide synthesis (SPPS) of a "difficult" sequence are provided.
General SPPS Workflow for Comparison
Materials and Reagents:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-protected pseudoproline dipeptides
-
Fmoc-protected Dmb/Hmb amino acids
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIEA)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Acetic anhydride (B1165640) (for capping)
Synthesis Protocol:
-
Resin Swelling: Swell the resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Coupling:
-
Control Arm: Couple standard Fmoc-amino acids (4 eq.) using a coupling reagent (e.g., HBTU, 3.9 eq.) and a base (e.g., DIEA, 6 eq.) in DMF for 2 hours.
-
Test Arm 1 (Pseudoproline): Couple the Fmoc-pseudoproline dipeptide using the same conditions as the control arm.
-
Test Arm 2 (Dmb/Hmb): Couple the Fmoc-Dmb/Hmb-protected amino acid using the same conditions as the control arm. For the subsequent coupling onto the Dmb/Hmb residue, extended coupling times or the use of stronger coupling agents may be necessary.
-
-
Washing: Wash the resin with DMF and DCM.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.
-
Repeat: Repeat steps 2-6 for each amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Analysis: Precipitate the crude peptide in cold ether, and analyze the purity and yield by HPLC and mass spectrometry.
Conclusion and Recommendations
Both pseudoproline dipeptides and Dmb/Hmb protected amino acids are invaluable tools for the synthesis of "difficult" peptides.
Pseudoproline dipeptides are highly recommended when:
-
The "difficult" sequence contains serine, threonine, or cysteine residues at appropriate positions (ideally every 6-7 residues).
-
Maximizing crude purity and yield is the primary objective.
-
A robust and well-established method is preferred.
Dmb/Hmb protected amino acids are a better choice when:
-
The aggregation-prone sequence lacks Ser, Thr, or Cys.
-
Backbone protection is required at a glycine (B1666218) residue or other specific amino acids.
-
Potential difficulties with the subsequent coupling step can be managed through optimized protocols.
Ultimately, the optimal strategy may involve a combination of these and other techniques. Empirical testing on a small scale is often the best approach to determine the most effective method for a particular "difficult" sequence. By understanding the principles and performance characteristics of these powerful synthetic tools, researchers can significantly enhance their ability to access complex and therapeutically relevant peptides.
The Strategic Advantage of Pseudoproline Dipeptides in Synthesizing Challenging Trp-Ser Motifs: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the efficient and high-fidelity production of complex peptide sequences is paramount. The Trp-Ser motif, in particular, can present significant synthetic challenges due to the propensity for on-resin aggregation, leading to diminished yields and purification difficulties. This guide provides a comprehensive cost-benefit analysis of utilizing the pre-formed dipeptide, Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH, versus the traditional sequential coupling of Fmoc-Trp(Boc)-OH and Fmoc-Ser(tBu)-OH.
The core of this analysis lies in the strategic use of pseudoproline dipeptides to disrupt secondary structure formation during solid-phase peptide synthesis (SPPS). The introduction of a temporary proline-like oxazolidine (B1195125) ring structure effectively introduces a "kink" in the growing peptide chain, thereby mitigating inter-chain hydrogen bonding and subsequent aggregation.[1][2] This guide will delve into the performance and economic implications of this strategy, supported by experimental considerations.
Performance Comparison: A Tale of Two Synthetic Strategies
While direct, head-to-head comparative studies on a single model Trp-Ser peptide are not extensively published, the available data on analogous "difficult" sequences consistently demonstrates the superior performance of the pseudoproline approach. A notable example is the synthesis of the notoriously aggregation-prone Amyloid beta (Aβ) peptide. Studies have shown that the incorporation of pseudoproline dipeptides can lead to a significant increase in crude peptide yield. For instance, in the synthesis of Aβ42, a crude yield of 57% was achieved using pseudoprolines, compared to a 33% yield with standard Fmoc/tBu SPPS. This highlights the potential for substantial improvements in synthetic efficiency, especially for sequences prone to aggregation.
The primary advantage of using this compound is the circumvention of problematic coupling steps that can arise from on-resin aggregation. This often translates to higher purity of the crude product, simplifying subsequent purification steps and ultimately leading to a greater overall yield of the desired peptide.[1][3]
In contrast, the sequential coupling of Fmoc-Trp(Boc)-OH and Fmoc-Ser(tBu)-OH, while a standard and well-established method, is more susceptible to aggregation-related issues, particularly in hydrophobic sequences or those with a tendency to form stable secondary structures.[4] This can result in incomplete reactions, the formation of deletion sequences, and a more complex crude product profile, necessitating more rigorous and time-consuming purification.
| Parameter | This compound Strategy | Standard Sequential Coupling Strategy |
| Crude Peptide Yield | Generally higher, especially for aggregation-prone sequences. | Can be significantly lower for "difficult" sequences due to incomplete reactions. |
| Crude Peptide Purity | Typically higher, with fewer deletion and truncated sequences. | Often lower, with a more complex mixture of byproducts requiring extensive purification. |
| Synthetic Time | Can be shorter due to fewer failed couplings and simplified purification. | May be longer due to the need for repeated couplings and more complex purification. |
| Predictability | More predictable outcomes for challenging sequences. | Less predictable for sequences with a high propensity for aggregation. |
Cost-Benefit Analysis: Weighing the Upfront Cost Against Overall Efficiency
A crucial aspect of any synthetic strategy is its cost-effectiveness. While this compound has a higher initial purchase price compared to the individual amino acid derivatives, a comprehensive cost analysis reveals a more nuanced picture.
| Reagent | Supplier Example | Price (USD) per Gram |
| This compound | CSBioChina | ~$54.00 (for 5g) |
| Fmoc-Trp(Boc)-OH | Sigma-Aldrich | ~$13.10 (for 25g) |
| Fmoc-Ser(tBu)-OH | Sigma-Aldrich | ~$9.98 (for 25g) |
| HBTU (Coupling Reagent) | CymitQuimica | ~$2.60 (for 25g) |
| Piperidine (B6355638) | Sigma-Aldrich | ~$0.11 (for 500mL) |
| Trifluoroacetic Acid (TFA) | Carl ROTH | ~$0.80/mL (for 1L) |
Note: Prices are approximate and can vary based on supplier, purity, and quantity. The prices listed are for illustrative purposes.
While the initial investment in the pseudoproline dipeptide is higher, the potential for significantly increased yields and purity can lead to substantial downstream cost savings. These savings manifest in several ways:
-
Reduced Reagent Consumption: Higher coupling efficiency means less need for repeated coupling steps, saving expensive amino acids and coupling reagents.
-
Simplified Purification: A purer crude product requires less solvent and shorter chromatography runs, reducing costs associated with purification media, solvents, and instrument time.
-
Increased Throughput: Faster and more reliable syntheses allow for a higher throughput of target peptides, which is particularly beneficial in drug discovery and development settings.
-
Reduced Labor Costs: Less time spent on troubleshooting failed syntheses and complex purifications translates to lower labor costs.
Therefore, for challenging Trp-Ser containing peptides, the higher upfront cost of this compound can be justified by the overall improvement in synthetic efficiency and the reduction in downstream processing costs.
Experimental Protocols
Below are generalized experimental protocols for the incorporation of the Trp-Ser motif using both the pseudoproline dipeptide and the standard sequential coupling methods in Fmoc-based solid-phase peptide synthesis.
Protocol 1: Incorporation of this compound
This protocol assumes the synthesis is proceeding from the C-terminus to the N-terminus on a solid support.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in a suitable solvent such as N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with a 20% solution of piperidine in DMF. This is typically done in two steps: a short treatment of 1-2 minutes followed by a longer treatment of 15-20 minutes.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the deprotection byproducts.
-
Dipeptide Coupling:
-
Dissolve this compound (1.5-2.0 equivalents relative to resin loading) and a coupling agent such as HBTU (1.5-2.0 equivalents) in DMF.
-
Add a base, typically N,N-diisopropylethylamine (DIPEA) (3-4 equivalents), to the amino acid/coupling agent solution.
-
Immediately add the activation mixture to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.
-
-
Washing: Wash the resin thoroughly with DMF to remove any unreacted reagents.
-
Chain Elongation: Proceed with the deprotection and coupling of the next Fmoc-amino acid in the sequence.
Protocol 2: Sequential Coupling of Fmoc-Trp(Boc)-OH and Fmoc-Ser(tBu)-OH
-
Resin Swelling and Fmoc Deprotection: Follow steps 1-3 from Protocol 1.
-
Coupling of Fmoc-Ser(tBu)-OH:
-
Dissolve Fmoc-Ser(tBu)-OH (1.5-2.0 equivalents) and a coupling agent (e.g., HBTU, 1.5-2.0 equivalents) in DMF.
-
Add DIPEA (3-4 equivalents) to the solution.
-
Add the activation mixture to the resin and allow it to react for 1-2 hours.
-
Monitor for completion and wash the resin as described in Protocol 1.
-
-
Fmoc Deprotection: Repeat the Fmoc deprotection and washing steps to expose the N-terminus of the newly added serine residue.
-
Coupling of Fmoc-Trp(Boc)-OH:
-
Dissolve Fmoc-Trp(Boc)-OH (1.5-2.0 equivalents) and a coupling agent (e.g., HBTU, 1.5-2.0 equivalents) in DMF.
-
Add DIPEA (3-4 equivalents).
-
Add the activation mixture to the resin and allow it to react for 1-2 hours. In cases of difficult couplings, a second coupling may be necessary.
-
Monitor for completion and wash the resin.
-
-
Chain Elongation: Proceed with the synthesis of the rest of the peptide.
Visualizing the Synthetic Workflow
The following diagrams illustrate the key differences in the experimental workflows for the two synthetic strategies.
Caption: Comparative SPPS workflow for the Trp-Ser motif.
Conclusion and Recommendations
The use of this compound offers a powerful and efficient strategy for the synthesis of peptides containing the challenging Trp-Ser motif. While the initial cost of the dipeptide is higher than the individual protected amino acids, the significant improvements in crude yield and purity, coupled with the reduction in synthetic complexity and downstream processing, present a compelling case for its use, particularly in the context of "difficult" or aggregation-prone sequences.
For routine synthesis of short, non-problematic peptides, the standard sequential coupling method remains a viable and more economical option. However, for researchers and drug development professionals tackling complex peptide targets where synthetic efficiency and product quality are paramount, the strategic incorporation of pseudoproline dipeptides represents a sound investment that can accelerate research and development timelines and ultimately lead to more successful outcomes.
References
Minimizing Racemization in Peptide Synthesis: A Comparative Guide to Coupling Pseudoproline Dipeptides
For researchers, scientists, and drug development professionals, ensuring the stereochemical integrity of synthetic peptides is paramount. Racemization, the conversion of an L-amino acid to its D-enantiomer during synthesis, can lead to the formation of diastereomeric impurities that are difficult to separate and may dramatically alter the biological activity and safety profile of the final peptide product. This guide provides a comprehensive comparison of the use of pseudoproline dipeptides to mitigate racemization risk during peptide coupling, supported by available data and detailed experimental protocols.
The primary mechanism for racemization during peptide bond formation involves the formation of a 5(4H)-oxazolone intermediate from the activated C-terminal amino acid of a peptide fragment. The α-proton of this intermediate is acidic and can be readily abstracted by a base, leading to a loss of stereochemical purity. The use of pseudoproline dipeptides at the C-terminus of a peptide fragment is a highly effective strategy to suppress this side reaction.
The Advantage of C-Terminal Pseudoproline Dipeptides
Pseudoproline dipeptides are formed from serine (Ser) or threonine (Thr) residues, where the side-chain hydroxyl group is cyclized onto the backbone amide nitrogen, creating an oxazolidine (B1195125) ring. This rigid structure imparts a "kink" in the peptide backbone, similar to proline, which disrupts aggregation and improves solubility. Crucially, this cyclic structure also sterically hinders the formation of the problematic oxazolone (B7731731) intermediate, thereby significantly reducing the risk of racemization at the C-terminal residue during fragment condensation.
Comparison of Coupling Reagents and Additives
The choice of coupling reagent and additive is another critical factor in controlling racemization. Modern coupling reagents are designed to accelerate the rate of peptide bond formation, which in turn minimizes the time the activated amino acid is susceptible to racemization.
| Coupling Reagent/Additive | Class | Key Features in Racemization Suppression |
| COMU | Uronium Salt (Oxyma-based) | Highly reactive, incorporating the Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) moiety which is highly effective at suppressing racemization. Generally considered superior to benzotriazole-based reagents.[2][3][4] |
| HATU/HBTU | Aminium Salts (HOAt/HOBt-based) | HOAt (in HATU) is more effective at suppressing racemization than HOBt (in HBTU) due to its lower pKa and the anchimeric assistance of the pyridine (B92270) nitrogen.[4][5] |
| PyBOP | Phosphonium Salt (HOBt-based) | Forms a more stable benzotriazolyl (OBt) active ester. Generally less effective at suppressing racemization compared to COMU.[2] |
| OxymaPure® | Additive | A non-explosive alternative to HOBt and HOAt, it provides high coupling rates with low racemization when used with carbodiimides like DIC.[4][6][7] |
| DIC/HOBt | Carbodiimide/Additive | A classic combination, but the use of HOBt can sometimes promote racemization, especially with sensitive amino acids. The use of OxymaPure as an alternative to HOBt is recommended.[5] |
Experimental Protocols for Racemization Analysis
To quantitatively assess the level of racemization, two primary methods are employed: chiral High-Performance Liquid Chromatography (HPLC) and analysis after derivatization with Marfey's reagent.
Protocol 1: Chiral HPLC Analysis of Peptide Diastereomers
This method directly separates the desired L-L diastereomer from the undesired D-L diastereomer formed during the coupling of an L-amino acid to the N-terminus of a peptide fragment.
Materials:
-
Crude peptide sample from the coupling reaction.
-
Chiral HPLC column (e.g., Cinchona-derived zwitterionic, macrocyclic glycopeptide, or cyclodextrin-based columns).[8][9][10]
-
HPLC-grade solvents (e.g., methanol, acetonitrile (B52724), water, isopropanol).
-
Additives such as trifluoroacetic acid (TFA), acetic acid (AcOH), and diethylamine (B46881) (DEA) as required for the specific chiral column.
Procedure:
-
Column Selection and Equilibration: Choose a chiral stationary phase known to be effective for the separation of peptide diastereomers. Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dissolve the crude peptide in the mobile phase or a compatible solvent.
-
Chromatographic Separation:
-
Inject the sample onto the chiral HPLC system.
-
Run a suitable gradient or isocratic method to achieve separation of the diastereomers. The mobile phase composition will be highly dependent on the chosen column and the peptide's properties.[8][9]
-
Example Mobile Phase for a Zwitterionic Column: Methanol/Acetonitrile (50/50 v/v) with 50 mM AcOH and 25 mM DEA.[8]
-
-
Detection: Monitor the elution profile using a UV detector at an appropriate wavelength (typically 214 nm or 280 nm).
-
Quantification: Integrate the peak areas of the L-L and D-L diastereomers. The percentage of racemization is calculated as: % Racemization = [Area(D-L) / (Area(L-L) + Area(D-L))] x 100
Protocol 2: Racemization Analysis using Marfey's Reagent
This is an indirect method that involves the hydrolysis of the peptide, followed by derivatization of the resulting amino acids with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). The resulting diastereomers are then separated and quantified by reverse-phase HPLC.[11][12][13]
Materials:
-
Purified peptide sample.
-
6 M HCl.
-
Marfey's reagent (FDAA).
-
1 M NaHCO₃ solution.
-
2 M HCl.
-
Acetone.
-
Reverse-phase HPLC system with a C18 column.
-
HPLC-grade solvents (acetonitrile, water) and TFA.
Procedure:
-
Peptide Hydrolysis:
-
Place the peptide sample in a hydrolysis tube.
-
Add 6 M HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.[8]
-
After cooling, evaporate the HCl under a stream of nitrogen or by lyophilization.
-
-
Derivatization:
-
Dissolve the amino acid hydrolysate in 100 µL of 1 M NaHCO₃.
-
Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Incubate the mixture at 40°C for 90 minutes.
-
Cool the reaction and add 25 µL of 2 M HCl to stop the reaction.
-
-
HPLC Analysis:
-
Dilute the sample with the mobile phase.
-
Inject the sample onto a C18 column.
-
Separate the diastereomeric derivatives using a gradient of acetonitrile in water with 0.1% TFA. A typical gradient might be 10-60% acetonitrile over 30 minutes.[8]
-
-
Detection and Quantification:
Logical Relationship: Racemization and Mitigation Strategies
The following diagram illustrates the central problem of racemization via oxazolone formation and the key strategies to mitigate it, highlighting the role of C-terminal pseudoproline dipeptides and advanced coupling reagents.
Conclusion
The use of pseudoproline dipeptides at the C-terminus of peptide fragments is a robust and highly recommended strategy to minimize the risk of racemization during fragment condensation. Their unique structural properties effectively suppress the formation of the problematic oxazolone intermediate. When combined with modern, highly efficient coupling reagents such as COMU and additives like OxymaPure, researchers can significantly enhance the stereochemical purity of their synthetic peptides. For rigorous quality control, the implementation of reliable analytical methods like chiral HPLC or Marfey's analysis is essential to quantify any potential racemization. By carefully considering these factors, the synthesis of complex and stereochemically pure peptides for research and therapeutic applications can be achieved with greater success.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chiraltech.com [chiraltech.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Use of Marfey's reagent to quantitate racemization upon anchoring of amino acids to solid supports for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Efficacy of Pseudoproline Dipeptides in Peptide Synthesis
For researchers and professionals in drug development, the chemical synthesis of peptides, especially long or aggregation-prone sequences, presents significant hurdles. During solid-phase peptide synthesis (SPPS), the growing peptide chain can fold into secondary structures, leading to incomplete reactions and diminished yields. Pseudoproline dipeptides are powerful chemical tools designed to mitigate these issues, enhancing the efficiency and success rate of synthesizing these "difficult sequences."
This guide provides an objective comparison of the performance of different pseudoproline dipeptides, supported by experimental data, detailed methodologies, and visualizations to clarify their application and mechanism.
The Mechanism: Disrupting Aggregation at the Molecular Level
Pseudoproline dipeptides are derivatives of serine (Ser), threonine (Thr), or cysteine (Cys) in which the side-chain hydroxyl or thiol group is cyclized with the backbone amide nitrogen, forming an oxazolidine (B1195125) (from Ser/Thr) or a thiazolidine (B150603) (from Cys) ring.[1] This five-membered ring structure mimics the kink-inducing properties of natural proline.
By strategically inserting a pseudoproline dipeptide, a temporary "kink" is introduced into the peptide backbone. This conformational disruption effectively breaks the regular hydrogen-bonding patterns that lead to the formation of intermolecular β-sheets—the primary cause of on-resin aggregation.[1][2][3] This prevention of aggregation leads to improved solvation of the peptide chain, better accessibility for reagents, and consequently, more efficient coupling reactions.[1] The pseudoproline moiety is stable throughout the synthesis and is cleanly removed during the final trifluoroacetic acid (TFA) cleavage step, regenerating the native peptide sequence.[1][2]
References
The Power of Pseudoproline Dipeptides in Overcoming Difficult Peptide Synthesis: A Comparative Case Study
Researchers in peptide synthesis frequently encounter sequences that are notoriously difficult to assemble using standard Solid-Phase Peptide Synthesis (SPPS) protocols. These "difficult sequences" are often prone to aggregation, leading to poor yields and purity of the final product. The incorporation of pseudoproline dipeptides has emerged as a powerful strategy to mitigate these challenges. This guide provides a comparative analysis of SPPS of a difficult peptide with and without pseudoproline dipeptides, supported by experimental data and detailed protocols.
Difficult peptide sequences, particularly those with a tendency to form β-sheet structures, can cause the growing peptide chain to aggregate on the solid support. This aggregation hinders the accessibility of reagents to the reactive sites, resulting in incomplete reactions and the accumulation of deletion sequences. The introduction of pseudoproline dipeptides, which are derivatives of serine or threonine, induces a "kink" in the peptide backbone. This structural disruption effectively breaks up the secondary structures responsible for aggregation, thereby improving solvation and enhancing coupling efficiency.
Case Study: The Asn(15) Analog of the WW Domain FBP28
A compelling example of the efficacy of pseudoproline dipeptides is the synthesis of the Asn(15) analog of the WW domain FBP28. This peptide sequence has been reported as impossible to synthesize using standard Fmoc/tBu-based SPPS protocols due to severe aggregation issues.[1][2][3] However, the strategic incorporation of a pseudoproline dipeptide enables its successful synthesis, yielding a product of high purity.
Data Presentation: A Tale of Two Syntheses
The following table summarizes the stark contrast in outcomes between the standard SPPS approach and the pseudoproline-assisted synthesis of the Asn(15) analog of the WW domain FBP28.
| Synthesis Method | Key Parameters | Crude Product Purity (via HPLC) | Yield |
| Standard SPPS | Standard Fmoc/tBu chemistry, HBTU/DIEA activation | Synthesis failed; intractable mixture of deletion sequences with no discernible full-length product. | Not obtainable |
| SPPS with Pseudoproline Dipeptide | Incorporation of Fmoc-Asp(OtBu)-Ser(ΨMe,Mepro)-OH | High purity with the desired product as the major peak.[4] | Successful synthesis |
Experimental Protocols
The following are detailed methodologies for the attempted synthesis of the Asn(15) analog of the WW domain FBP28 using both standard and pseudoproline-modified SPPS protocols. These protocols are based on the widely used Fmoc/tBu strategy.[1][3]
Standard SPPS Protocol (Failed Attempt)
-
Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group from the resin.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (4 equivalents) with HBTU (3.9 equivalents) and HOBt (4 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIEA) (8 equivalents) to the activated amino acid solution.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
-
Washing: Wash the resin thoroughly with DMF and dichloromethane (B109758) (DCM).
-
Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the sequence. For the Asn(15) analog of the WW domain FBP28, severe aggregation is observed, leading to incomplete deprotection and coupling, ultimately resulting in synthesis failure.
-
Cleavage and Deprotection: After the final coupling, treat the resin with a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Analysis: Precipitate the crude peptide in cold diethyl ether, centrifuge, and analyze by HPLC. The resulting chromatogram shows a complex mixture of shorter, deletion sequences with no identifiable peak for the full-length peptide.
SPPS Protocol with Pseudoproline Dipeptide (Successful Synthesis)
-
Resin Swelling: Swell the Rink Amide resin in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF.
-
Amino Acid Coupling (Standard): Couple the initial amino acids following steps 3a-d of the standard protocol.
-
Pseudoproline Dipeptide Coupling: At the point in the sequence where aggregation is anticipated (in this case, incorporating the Ser14 and Asp15 residues), use the pseudoproline dipeptide Fmoc-Asp(OtBu)-Ser(ΨMe,Mepro)-OH.
-
Pre-activate the pseudoproline dipeptide (4 equivalents) with HBTU (3.9 equivalents) and HOBt (4 equivalents) in DMF.
-
Add DIEA (8 equivalents) to the activated dipeptide solution.
-
Add the activated dipeptide solution to the resin and couple for 1-2 hours.
-
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Continue Synthesis: Continue coupling the remaining amino acids by repeating steps 2, 3a-d, and 5.
-
Cleavage and Deprotection: After the final coupling, treat the resin with a cleavage cocktail of TFA/TIS/water. The TFA simultaneously cleaves the peptide from the resin and converts the pseudoproline back to a native serine residue.
-
Precipitation and Analysis: Precipitate the crude peptide in cold diethyl ether, centrifuge, and analyze by HPLC. The resulting chromatogram shows a major peak corresponding to the full-length desired peptide, indicating a successful synthesis with high purity.[4]
Mandatory Visualization
The following diagrams illustrate the conceptual difference in the peptide chain's state on the resin during SPPS, highlighting the mechanism of action of pseudoproline dipeptides.
References
- 1. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Navigating the Disposal of Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH: A Comprehensive Safety and Operational Guide
For researchers and professionals in drug development, the proper disposal of specialized chemical compounds like Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH is paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe handling and disposal of this protected dipeptide, addressing the existing conflicting safety information and outlining a conservative, safety-first approach.
Hazard Assessment and Conflicting Data
A critical step in the safe disposal of any chemical is a thorough hazard assessment. However, for this compound (CAS Number: 908601-15-0), publicly available Safety Data Sheets (SDS) present conflicting classifications. This discrepancy necessitates a cautious approach, treating the compound with a higher level of hazard precaution.
| Source | Hazard Classification | Key Hazard Statements |
| AAPPTec | Not a hazardous substance or mixture.[1] | None provided. |
| DC Chemicals | Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1).[2] | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[2] |
| Sigma-Aldrich (Novabiochem) | Water Hazard Class (WGK) 2.[3] | Implies the substance is hazardous to water. |
Given this conflicting information, it is imperative to handle this compound as a hazardous substance. The precautionary principle dictates that the most stringent safety and disposal protocols should be followed.
Personal Protective Equipment (PPE)
When handling this compound for disposal, all personnel should wear the following minimum personal protective equipment:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat or chemical-resistant apron.
-
Respiratory Protection: While generally not required for handling the solid in a well-ventilated area, a dust mask or respirator should be used if there is a risk of generating dust.[1]
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
Experimental Protocol for Disposal:
-
Segregation of Waste:
-
Solid Waste: Includes the pure compound, any contaminated weighing paper, and disposable labware.
-
Liquid Waste: Encompasses any solutions containing the compound, as well as solvents used for rinsing contaminated glassware. This is particularly relevant in the context of solid-phase peptide synthesis (SPPS), which generates significant liquid waste from washing and deprotection steps.[4][5]
-
Contaminated Sharps: Needles, syringes, or any other sharp objects contaminated with the compound.
-
-
Containerization:
-
Use separate, clearly labeled, and chemically compatible containers for each type of waste (solid, liquid, sharps).
-
Containers should be in good condition, with tightly sealing lids to prevent leaks or spills.
-
-
Labeling:
-
All waste containers must be labeled with "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and its CAS number "908601-15-0".
-
Indicate the primary hazards based on the more conservative SDS: "Harmful if Swallowed," "Very Toxic to Aquatic Life."
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Store sealed and labeled waste containers in a designated and secure hazardous waste accumulation area.
-
This area should be well-ventilated, away from drains, and separate from incompatible materials.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
-
Visualization of the Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. The conflicting nature of the available safety data underscores the importance of a cautious and well-documented approach to chemical waste management.
References
Personal protective equipment for handling Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling the pseudoproline dipeptide, Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a compliant laboratory environment.
I. Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1 compliant safety goggles. A face shield is recommended when handling larger quantities or if there is a splash hazard. | Protects against airborne dust particles and accidental splashes of solutions containing the compound. |
| Hand Protection | Disposable nitrile gloves. Double gloving is advisable for extended handling. | Prevents direct skin contact. Gloves should be changed immediately if contaminated. |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 or P1 dust mask is recommended, especially when weighing or transferring the solid compound, to prevent inhalation of dust.[1] | Minimizes the risk of respiratory irritation from fine particles. |
| General Laboratory Attire | Long pants and closed-toe shoes. | Standard laboratory practice to protect against spills and other physical hazards. |
II. Operational Plan: Step-by-Step Handling Protocol
Proper handling procedures are crucial to minimize exposure and maintain the integrity of the compound.
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Preparation :
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Before handling, ensure that the Safety Data Sheet (SDS) for this compound is accessible and has been reviewed by all personnel involved.
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Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid form to control dust.[1]
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Assemble all necessary equipment (spatulas, weighing paper, glassware, etc.) and required PPE before opening the container.
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-
Handling the Solid Compound :
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In Solution :
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When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
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Handle solutions containing the compound with the same level of precaution as the solid form.
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Post-Handling :
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Thoroughly wash hands and any exposed skin with soap and water after handling is complete.
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Clean all equipment and the work area to remove any residual chemical.
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III. Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.[1][3][4] Do not dispose of this material in general laboratory trash or down the drain.[3][4]
Table 2: Waste Disposal Procedures
| Waste Type | Container | Labeling | Disposal Method |
| Solid Waste | A designated, sealed, and leak-proof hazardous waste container. | "Hazardous Waste", "this compound", and the accumulation start date.[3] | Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[3][4] |
| Contaminated Lab Supplies | Lined, leak-proof container (can be the same as the solid waste container). | "Hazardous Waste" and a description of the contents (e.g., "Contaminated Gloves and Wipes"). | Dispose of through the institutional hazardous waste program along with the solid chemical waste.[1] |
| Liquid Waste | A designated, sealed, and leak-proof hazardous waste container compatible with the solvents used. | "Hazardous Waste" and list all chemical constituents (e.g., "this compound in DMF").[1] | Arrange for pickup and disposal through your institution's EHS department or a licensed chemical waste disposal contractor.[1] |
IV. Experimental Workflows and Logical Relationships
Visualizing the procedural flow can enhance safety and operational efficiency.
References
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